N1-Tritylpropane-1,3-diamine acetate
Description
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Properties
IUPAC Name |
acetic acid;N'-tritylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2.C2H4O2/c23-17-10-18-24-22(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;1-2(3)4/h1-9,11-16,24H,10,17-18,23H2;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVRPXRKXRMRMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583337 | |
| Record name | Acetic acid--N~1~-(triphenylmethyl)propane-1,3-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
325143-22-4 | |
| Record name | Acetic acid--N~1~-(triphenylmethyl)propane-1,3-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Structure Elucidation of N1-Tritylpropane-1,3-diamine Acetate
Preamble: The Imperative of Unambiguous Structural Verification
In the landscape of pharmaceutical development and complex organic synthesis, the precise structural characterization of intermediates and final compounds is not merely a procedural step but the bedrock of scientific integrity and project success. N1-Tritylpropane-1,3-diamine acetate is a key building block, often utilized in the synthesis of more complex molecules where selective protection of a primary amine is required.[1][2] The bulky trityl (triphenylmethyl) group provides steric hindrance, allowing for differential reactivity between the two amine functionalities of the propane-1,3-diamine core.[3] The acetate salt form enhances the compound's stability and handling properties. An error in the confirmation of its structure—be it the position of the trityl group or the nature of the counter-ion—can have cascading effects, leading to failed syntheses, impure products, and misinterpreted biological data.
This guide eschews a simplistic, linear checklist in favor of a holistic, orthogonal analytical strategy. We will approach the structure elucidation as a process of convergent evidence, where each analytical technique provides a unique piece of the puzzle. This self-validating workflow ensures the highest degree of confidence in the final structural assignment, a principle that is paramount for researchers, scientists, and drug development professionals.
The Analytical Strategy: An Orthogonal and Convergent Approach
The core principle of our elucidation strategy is orthogonality—employing a suite of analytical techniques that probe different physical and chemical properties of the molecule. This minimizes the risk of misinterpretation inherent in any single method. Data from mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy will be synergistically integrated to build an unassailable structural proof. For crystalline material, single-crystal X-ray diffraction serves as the ultimate arbiter of the solid-state structure.
Caption: Orthogonal workflow for structure elucidation.
Molecular Blueprint: Deconstructing the Target
Before delving into the analytical data, it is crucial to understand the constituent parts of the molecule, this compound. Its molecular formula is C24H28N2O2.[4]
Caption: Key structural components of the target molecule.
This structure contains:
-
A Propane-1,3-diamine Core: A three-carbon aliphatic chain with nitrogen atoms at positions 1 and 3.[5]
-
An N1-Trityl Group: A triphenylmethyl group attached to one of the nitrogen atoms, rendering it a secondary amine. This group is sterically demanding and will dominate the aromatic region of the NMR spectrum.
-
A Primary Amine: The unprotected nitrogen at the N3 position exists as a primary ammonium cation, forming a salt with the acetate.
-
An Acetate Counter-ion: A CH₃COO⁻ anion, which is crucial to identify to confirm the salt form of the compound.
Mass Spectrometry: The First Look at Mass and Fragmentation
Expertise & Causality: We employ Electrospray Ionization (ESI) Mass Spectrometry as our initial step. ESI is a soft ionization technique ideal for polar and ionic compounds like amine salts, as it tends to introduce the intact cation into the mass analyzer with minimal fragmentation. High-Resolution Mass Spectrometry (HRMS) is specified to obtain an accurate mass measurement, which is critical for confirming the elemental composition.
Expected Data & Interpretation:
-
Intact Cation: In positive ion mode, the primary species observed will be the N1-Tritylpropane-1,3-diamine cation ([M]+). The molecular formula of this cation is C22H25N2+. Its calculated exact mass is 317.2012 Da. An HRMS measurement within a 5 ppm tolerance of this value provides strong evidence for the elemental composition.
-
Characteristic Fragmentation: The stability of the trityl cation is a well-documented phenomenon in mass spectrometry.[6][7] Therefore, a prominent peak at an m/z of 243.1168 (corresponding to the C19H15+ trityl cation) is expected upon induced fragmentation (MS/MS). This is a highly diagnostic fragment that confirms the presence of the trityl protecting group.
-
Acetate Confirmation: In negative ion mode, a signal at an m/z of 59.0138 corresponding to the acetate anion (C2H3O2−) should be observed, confirming the counter-ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
Expertise & Causality: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A full suite of experiments (¹H, ¹³C, and 2D-COSY) is necessary to assign every proton and carbon and to piece together the aliphatic chain.
Expected Data & Interpretation:
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Justification & Key Features |
| Trityl Aromatic | ~7.20 - 7.50 (m, 15H) | ~127-129, ~145 (ipso) | The 15 protons on the three phenyl rings will produce complex multiplets. The high integration value (15H) is a key identifier. |
| Trityl Quaternary C | - | ~71 | The central carbon of the trityl group, bonded to three phenyl rings and one nitrogen. |
| Propyl C1-H₂ (adjacent to NH-Trityl) | ~2.5 - 2.7 (t, 2H) | ~40 - 45 | Deshielded by the adjacent secondary amine. Expected to be a triplet due to coupling with C2-H₂. |
| Propyl C2-H₂ | ~1.7 - 1.9 (p, 2H) | ~28 - 32 | The central methylene group, appearing as a pentet or multiplet, coupled to both C1 and C3 protons. |
| Propyl C3-H₂ (adjacent to NH₃⁺) | ~2.9 - 3.1 (t, 2H) | ~38 - 42 | Deshielded by the adjacent ammonium group.[8] Expected to be a triplet due to coupling with C2-H₂. |
| Acetate CH₃ | ~1.9 - 2.1 (s, 3H) | ~21 | A sharp singlet with an integration of 3H, highly characteristic of an acetate group. |
| Acetate C=O | - | ~175 - 178 | The carboxylate carbon, typically appearing far downfield in the ¹³C spectrum. |
| Amine Protons (NH, NH₃⁺) | Broad, variable | - | These protons are exchangeable and often appear as broad signals that may not integrate reliably. Their presence can be confirmed by a D₂O exchange experiment, where the signals will disappear.[8] |
Self-Validation through 2D NMR: A ¹H-¹H COSY spectrum is essential for final confirmation. It will show a clear correlation between the proton signals for C1-H₂, C2-H₂, and C3-H₂, definitively establishing the propyl chain connectivity.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
Expertise & Causality: FT-IR provides a rapid and non-destructive method to confirm the presence of key functional groups predicted by the proposed structure. The spectrum serves as a "molecular fingerprint."
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration | Interpretation |
| 3300 - 3500 | N-H Stretch (Secondary Amine) | A single, moderately sharp peak is expected for the N-H bond of the trityl-protected amine.[9][10] |
| 2800 - 3200 (broad) | N-H Stretch (Primary Ammonium) | A very broad and strong absorption is characteristic of the N-H stretches in the -NH₃⁺ group, often overlapping with C-H stretches. |
| 3000 - 3100 | Aromatic C-H Stretch | Confirms the presence of the phenyl rings of the trityl group. |
| 2850 - 2960 | Aliphatic C-H Stretch | Confirms the presence of the propyl and acetate methyl groups. |
| ~1580 - 1600 | Carboxylate (C=O) Asymmetric Stretch | A very strong, sharp absorption confirming the presence of the acetate anion. |
| ~1600, ~1490, ~1450 | Aromatic C=C Bending | Characteristic absorptions for the aromatic rings. |
| 1550 - 1650 | N-H Bend (Primary Ammonium) | A strong "scissoring" absorption characteristic of a primary amine/ammonium group.[8] |
The presence of both a secondary amine N-H stretch and the characteristic absorptions for a primary ammonium salt and a carboxylate provides compelling evidence for the proposed ionic structure.[11][12]
Single-Crystal X-ray Diffraction: The Definitive Proof
Expertise & Causality: When a single, high-quality crystal can be grown, X-ray diffraction provides the most unambiguous structural data possible. It moves beyond connectivity to give a precise 3D map of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.[13][14]
Expected Data & Interpretation: The resulting crystal structure would definitively show:
-
The covalent attachment of the trityl group to the N1 nitrogen of the propane-1,3-diamine backbone.
-
The protonation of the N3 nitrogen.
-
The presence of the acetate anion in the crystal lattice, ionically bonded to the N3 ammonium group.
-
The precise conformation and packing of the molecules in the solid state.
Protocols: Standard Operating Procedures
Protocol 7.1: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a ~1 mg/mL solution of the sample in methanol or acetonitrile/water (50:50).
-
Instrumentation: Utilize an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Positive Ion Mode: Infuse the sample at 5-10 µL/min. Acquire data in the m/z range of 100-1000. Look for the [M]+ ion at m/z ~317.20.
-
Negative Ion Mode: Acquire data in the m/z range of 50-200. Look for the acetate ion at m/z ~59.01.
-
MS/MS Analysis: Select the parent ion at m/z 317.20 and perform collision-induced dissociation (CID). Analyze the fragment spectrum for the diagnostic trityl cation at m/z 243.12.
Protocol 7.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CD₃OD). The choice of solvent is critical; DMSO-d₆ will allow for the observation of exchangeable NH protons, while CD₃OD will exchange them for deuterium.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR: Acquire a standard proton spectrum with 16-32 scans.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum.
-
COSY: Acquire a standard gradient-selected COSY experiment to establish ¹H-¹H correlations.
-
D₂O Exchange (Optional): Add one drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum to confirm the NH proton signals.
Protocol 7.3: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Utilize a standard FT-IR spectrometer with an ATR accessory.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Perform a background scan of the clean ATR crystal first.
-
Data Processing: Perform ATR correction and baseline correction as needed.
Conclusion: Synthesis of Evidence
The structure of this compound is confirmed with high confidence through the convergence of orthogonal analytical data. HRMS establishes the exact mass and elemental composition of the cation and anion. Fragmentation analysis confirms the presence of the key trityl moiety.[6] 1D and 2D NMR spectroscopy provide an unambiguous map of the proton and carbon skeleton, confirming the N1 substitution pattern and the presence of the acetate. Finally, FT-IR spectroscopy validates the existence of all critical functional groups: the secondary amine, the primary ammonium salt, the aromatic rings, and the carboxylate anion.[8][9] This multi-faceted, self-validating approach ensures a robust and reliable structural elucidation, providing the solid foundation required for subsequent research and development activities.
References
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Wikipedia. (n.d.). 1,3-Diaminopropane. Retrieved from Wikipedia. [Link]
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Boron Molecular. (n.d.). N1,N1′-(propane-1,3-diyl)bis(propane-1,3-diamine). Retrieved from Boron Molecular. [Link]
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Glen Research. (n.d.). Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. The Glen Report, 13.13. Retrieved from Glen Research. [Link]
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Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from Chemistry LibreTexts. [Link]
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MDPI. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Molbank, 2023(1), M1553. [Link]
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PubChem. (n.d.). N1,N3-Diethylpropane-1,3-diamine. Retrieved from PubChem. [Link]
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ResearchGate. (n.d.). Conclusive structure of diamine 3 using single-crystal X-ray.... Retrieved from ResearchGate. [Link]
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ResearchGate. (2009). Identification and Structural Elucidation of Corrosion Inhibiting Long-Chain N-1Alkyl-1,3-propanediamines by GC–MS. Chromatographia, 70, 877-882. [Link]
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from University of Calgary. [Link]
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J-STAGE. (n.d.). The ¹H- and ¹³C-NMR Spectra of the Peracetyl Trityl-sucroses. Retrieved from J-STAGE. [Link]
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SciELO México. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from SciELO México. [Link]
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Chemistry Steps. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from Chemistry Steps. [Link]
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University of Birmingham. (n.d.). X-ray Studies of Molecular Structure during the Crystallisation of Organic Salts. Retrieved from University of Birmingham Research Portal. [Link]
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ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. Records of Natural Products, 16(5), 441-448. [Link]
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Redalyc. (n.d.). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 55(1), 12-15. [Link]
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ResearchGate. (2007). Recent Applications of Bifunctional Trityl Groups. Retrieved from ResearchGate. [Link]
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OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from OpenStax. [Link]
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Illinois State University. (2015). Infrared Spectroscopy. Retrieved from Illinois State University. [Link]
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IISc. (n.d.). Synthesis and X-ray Crystallographic Studies of Salts, Co-crystals, Solvates of some Amine containing Active Pharmaceutical Ingredients and In-situ Cryo Crystallographic Studies on some Organic Liquids. Retrieved from etd@IISc. [Link]
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ResearchGate. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
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An In-Depth Technical Guide to N1-Tritylpropane-1,3-diamine Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
N1-Tritylpropane-1,3-diamine acetate is a valuable bifunctional molecule widely employed in organic synthesis, particularly within the realms of medicinal chemistry and drug development. It incorporates a propane-1,3-diamine scaffold, a common structural motif in biologically active compounds, with one of the primary amine functionalities protected by a bulky trityl group. This mono-protection strategy allows for selective functionalization of the free primary amine, making it a versatile building block for the synthesis of complex molecules. The acetate salt form enhances its stability and handling characteristics. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its practical utility for researchers and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| Molecular Formula | C24H28N2O2 | [1] |
| Molecular Weight | 376.49 g/mol | [1] |
| IUPAC Name | acetic acid;N'-tritylpropane-1,3-diamine | [1] |
| CAS Number | 325143-22-4 | [1] |
The trityl (triphenylmethyl) group is a sterically hindered protecting group that is stable under many reaction conditions but can be readily removed under acidic conditions. This lability is a key feature that is exploited in multi-step synthetic strategies.
Synthesis and Purification
The synthesis of this compound is a multi-step process that involves the selective mono-protection of 1,3-diaminopropane, followed by the formation of the acetate salt.
Part 1: Selective Mono-N-tritylation of 1,3-Diaminopropane
The selective protection of one amine group in a symmetrical diamine like 1,3-diaminopropane is a common challenge in organic synthesis. A robust method to achieve mono-protection involves the initial mono-protonation of the diamine. By adding one equivalent of an acid, one of the amine groups is protonated to form an ammonium salt, rendering it significantly less nucleophilic than the free amine. This difference in reactivity allows for the selective reaction of the protecting group with the unprotonated amine.
Experimental Protocol:
-
Mono-protonation: Dissolve 1,3-diaminopropane (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or a mixture of methanol and water. Cool the solution to 0 °C. Slowly add one equivalent of a strong acid, such as hydrochloric acid (HCl) (1.0 eq.), while stirring. The formation of the mono-hydrochloride salt of 1,3-diaminopropane occurs in situ.
-
Tritylation: To the solution containing the mono-protonated diamine, add a base, typically a tertiary amine like triethylamine (TEA) (1.1 eq.), to neutralize the excess acid and facilitate the reaction. Then, slowly add a solution of trityl chloride (Tr-Cl) (1.0 eq.) in DCM. The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed with water and brine to remove the triethylamine hydrochloride salt and any unreacted 1,3-diaminopropane. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude N1-tritylpropane-1,3-diamine is then purified by column chromatography on silica gel.
Part 2: Formation of the Acetate Salt
The conversion of the free base, N1-tritylpropane-1,3-diamine, to its acetate salt is a straightforward acid-base reaction. This is often done to improve the compound's stability and ease of handling, as the salt is typically a crystalline solid that is less prone to degradation than the free amine.
Experimental Protocol:
-
Dissolve the purified N1-tritylpropane-1,3-diamine in a suitable solvent, such as diethyl ether or ethyl acetate.
-
Add one equivalent of glacial acetic acid.
-
Stir the solution at room temperature. The acetate salt will often precipitate out of the solution.
-
The solid product is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum.
Characterization
The identity and purity of this compound should be confirmed using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR spectroscopy are used to confirm the structure of the molecule. The characteristic signals for the trityl group (aromatic protons), the propyl chain, and the acetate counter-ion should be present in the expected ratios.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the compound. A high-purity sample should show a single major peak.
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the N1-tritylpropane-1,3-diamine cation.
Applications in Research and Drug Development
This compound serves as a critical building block in the synthesis of a variety of complex molecules, particularly in the field of drug discovery.
-
Bifunctional Linker: The mono-protected diamine acts as a heterobifunctional linker. The free primary amine can be reacted with a variety of electrophiles, such as carboxylic acids, acid chlorides, or isocyanates, to attach it to a molecule of interest. Subsequently, the trityl group can be removed under acidic conditions to expose the second primary amine for further functionalization. This allows for the stepwise construction of complex molecular architectures.
-
Solid-Phase Synthesis: The free amine of N1-tritylpropane-1,3-diamine can be anchored to a solid support, and the trityl-protected amine can then be deprotected and elongated, for example, in the synthesis of peptide or peptidomimetic libraries.
-
Development of Therapeutic Agents: Diamine scaffolds are present in numerous biologically active compounds, including antiviral and anticancer agents. N1-Tritylpropane-1,3-diamine provides a convenient starting material for the synthesis of novel diamine derivatives for screening in drug discovery programs. For instance, it can be used to synthesize polyamine analogues, which are known to play important roles in cell growth and proliferation and are targets for cancer chemotherapy.
Conclusion
This compound is a versatile and valuable reagent for researchers and scientists in the field of organic synthesis and drug development. Its unique structure, featuring a selectively protected diamine, allows for controlled and stepwise synthetic transformations. A thorough understanding of its properties, synthesis, and applications, as outlined in this guide, will enable its effective utilization in the creation of novel and complex molecules with potential therapeutic applications.
References
Sources
Solubility of N1-Tritylpropane-1,3-diamine acetate in organic solvents
An In-Depth Technical Guide to the Solubility of N1-Tritylpropane-1,3-diamine Acetate in Organic Solvents
Introduction
This compound is a valuable bifunctional molecule utilized in advanced organic synthesis and drug development. It incorporates a primary amine for further functionalization and a sterically hindered secondary amine protected by a bulky trityl (triphenylmethyl) group. The acetate salt form enhances its handling characteristics and modifies its physicochemical properties compared to the free base.
A thorough understanding of a compound's solubility is a cornerstone of successful process development, enabling rational solvent selection for reactions, purifications, and formulations. Inadequate solubility can lead to poor reaction kinetics, challenging purification protocols, and difficulties in achieving desired concentrations for screening or formulation. This guide provides a comprehensive analysis of the structural factors governing the solubility of this compound and offers a predictive framework for its behavior in a wide array of common organic solvents. Furthermore, a detailed experimental protocol is provided to empower researchers to determine precise solubility data under their specific laboratory conditions.
Analysis of Physicochemical Properties
The solubility profile of this compound is dictated by the interplay of three distinct structural features: the nonpolar trityl group, the polar diamine backbone, and the ionic acetate counter-ion.
-
The Trityl (Triphenylmethyl) Group : This large, sterically demanding group consists of three phenyl rings attached to a quaternary carbon. Its structure is overwhelmingly nonpolar and hydrophobic.[1] The trityl group's size and hydrophobicity significantly contribute to the molecule's affinity for nonpolar or moderately polar aprotic solvents. It is the primary driver for solubility in solvents like dichloromethane, chloroform, and tetrahydrofuran.
-
The Propane-1,3-diamine Backbone : The aliphatic three-carbon chain with two nitrogen atoms provides flexibility and polarity. The unprotected primary amine (-NH2) and the secondary amine linkage are capable of acting as hydrogen bond acceptors, while the primary amine can also act as a hydrogen bond donor.[2][3] This part of the molecule promotes interaction with polar solvents, particularly protic solvents like alcohols.
-
The Acetate Salt : The formation of an acetate salt with one of the amine groups introduces ionic character. This significantly increases the polarity of the molecule compared to its free base form. The presence of the charged ammonium-acetate ion pair strongly favors interactions with polar solvents that can stabilize ions through dipole-dipole interactions or hydrogen bonding. This ionic nature generally decreases solubility in nonpolar solvents like hexanes and toluene.
The combination of a large hydrophobic domain with a polar, ionic head results in an amphiphilic molecule, whose solubility is a delicate balance between these opposing characteristics.
Predicted Solubility Profile in Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Chlorinated | Dichloromethane (DCM), Chloroform | Soluble | These solvents are polar aprotic and effectively solvate the large, nonpolar trityl group while also accommodating the polar diamine backbone. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Soluble to Moderately Soluble | THF's polarity is sufficient to interact with the polar functionalities, and its ether structure is compatible with the trityl group. |
| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These highly polar solvents are excellent at solvating ionic salts and polar groups. DMF and DMSO are particularly strong solvents. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderately to Sparingly Soluble | Protic solvents that can hydrogen bond with the amines and solvate the acetate ion. However, the large nonpolar trityl group may limit high solubility, especially in methanol, the most polar of the common alcohols. |
| Esters | Ethyl Acetate (EtOAc) | Sparingly Soluble | Moderately polar, but may not be sufficiently polar to effectively solvate the ionic acetate salt portion of the molecule. |
| Aromatics | Toluene, Benzene | Sparingly Soluble to Insoluble | While compatible with the trityl group's phenyl rings, these nonpolar solvents are poor at solvating the polar amine and ionic acetate groups. |
| Aliphatics | Hexanes, Heptane | Insoluble | These nonpolar solvents are incompatible with the polar and ionic parts of the molecule. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the isothermal equilibrium shake-flask method is a reliable and widely adopted standard.[5] This protocol provides a self-validating system for researchers to determine solubility in any solvent of interest.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Glass vials with screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or rotator (e.g., set to 25 °C)
-
Syringe filters (0.22 µm, ensure chemical compatibility with the chosen solvent)
-
Syringes
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer for quantification.
Step-by-Step Methodology
-
Preparation of Standards : Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., acetonitrile or methanol). From this stock, create a series of calibration standards (typically 5-6 concentrations) to build a calibration curve for quantification.
-
Sample Preparation : Add an excess amount of this compound to a pre-weighed glass vial. An "excess" ensures that a saturated solution is formed with undissolved solid remaining. Record the exact mass added.
-
Solvent Addition : Add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
-
Equilibration : Tightly cap the vial and place it in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.
-
Phase Separation : After equilibration, remove the vial and let it stand undisturbed to allow the excess solid to settle.
-
Sample Extraction : Carefully draw the supernatant (the clear, saturated solution) into a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean vial. This step is critical to remove all undissolved solid particles.
-
Dilution : Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the range of your calibration curve. The dilution factor must be recorded precisely.
-
Quantification : Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). Determine the concentration of the diluted sample by comparing its response to the calibration curve.
-
Calculation : Calculate the solubility using the following formula:
Solubility (mg/mL) = Concentration of diluted sample (mg/mL) × Dilution Factor
Diagram of Experimental Workflow
Caption: Workflow for the isothermal shake-flask solubility determination method.
Causality and Field Insights
The dual nature of this compound is the key to understanding its behavior. The bulky, greasy trityl group requires a solvent that can accommodate its nonpolar character, while the ionic acetate portion requires a solvent with sufficient polarity to engage in ion-dipole interactions.
-
For Synthetic Chemists : Solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) represent a good compromise. They are polar enough to dissolve the ionic portion to some extent while being excellent solvents for the trityl group. This makes them suitable choices for conducting reactions. For purification via silica gel chromatography, a solvent system starting with a nonpolar solvent (like hexanes, in which the compound is insoluble) and gradually adding a more polar solvent (like ethyl acetate or perhaps DCM/methanol mixtures) would be a logical approach to achieve separation.
-
For Drug Development Professionals : In formulation, achieving high solubility is often critical. Highly polar aprotic solvents like DMSO and DMF are likely to provide the highest solubility, making them ideal for preparing concentrated stock solutions for high-throughput screening. If aqueous solubility is required, the presence of the trityl group will make it very low. However, the acetate salt is a rational choice for attempting to maximize what little aqueous solubility might exist compared to the free base.
The relationship between solvent properties and the compound's structural features can be visualized as follows:
Sources
- 1. total-synthesis.com [total-synthesis.com]
- 2. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]
- 3. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Data of N1-Tritylpropane-1,3-diamine Acetate
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Note on the Presented Data
Molecular Structure and Key Spectroscopic Features
N1-Tritylpropane-1,3-diamine acetate is an organic salt. The cation consists of a propane-1,3-diamine scaffold where one of the primary amine groups is protected by a bulky trityl (triphenylmethyl) group. The acetate anion serves as the counterion. The presence of the aromatic trityl group, the aliphatic diamine chain, a primary amine, a secondary amine, and the acetate ion gives rise to a rich and informative set of spectroscopic data.
Caption: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we anticipate distinct signals for the trityl group, the propyl chain, and the acetate counterion in both ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
Predicted ¹H NMR Chemical Shifts:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Trityl-H (aromatic) | 7.20 - 7.50 | Multiplet | 15H | The 15 protons of the three phenyl rings will appear as a complex multiplet in the aromatic region. |
| -NH- (secondary amine) | Variable (e.g., 2.0 - 3.0) | Broad Singlet | 1H | The chemical shift is concentration and solvent dependent and may exchange with D₂O. |
| -CH₂-N(Trityl)- | ~ 2.8 - 3.0 | Triplet | 2H | Deshielded by the adjacent nitrogen atom. |
| -CH₂-CH₂-CH₂- | ~ 1.7 - 1.9 | Quintet | 2H | The central methylene group of the propane chain. |
| -CH₂-N⁺H₃ | ~ 3.0 - 3.2 | Triplet | 2H | Deshielded due to the adjacent positively charged nitrogen. |
| -N⁺H₃ | Variable (e.g., 7.5 - 8.5) | Broad Singlet | 3H | Appears as a broad signal due to quadrupolar broadening and exchange; will exchange with D₂O. |
| Acetate CH₃ | ~ 1.90 | Singlet | 3H | A characteristic sharp singlet for the acetate methyl protons.[1] |
Causality Behind Experimental Choices: The choice of a deuterated solvent such as DMSO-d₆ or D₂O is critical. DMSO-d₆ will allow for the observation of the exchangeable N-H protons, while the addition of D₂O would cause these signals to disappear, confirming their assignment. The integration values are key to confirming the number of protons in each environment.
¹³C NMR Spectroscopy
The carbon NMR spectrum will reveal the number of non-equivalent carbon atoms in the molecule.
Predicted ¹³C NMR Chemical Shifts:
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Trityl-C (quaternary) | ~ 70 - 75 | The central carbon of the trityl group. |
| Trityl-C (aromatic, C-ipso) | ~ 145 - 148 | The carbons of the phenyl rings directly attached to the central trityl carbon. |
| Trityl-C (aromatic, C-ortho, C-meta, C-para) | ~ 126 - 130 | The remaining aromatic carbons of the trityl group. |
| -CH₂-N(Trityl)- | ~ 45 - 50 | Carbon adjacent to the trityl-substituted nitrogen. |
| -CH₂-CH₂-CH₂- | ~ 28 - 32 | The central carbon of the propane chain. |
| -CH₂-N⁺H₃ | ~ 38 - 42 | Carbon adjacent to the ammonium group, deshielded. |
| Acetate C=O | ~ 170 - 175 | The carbonyl carbon of the acetate. |
| Acetate CH₃ | ~ 20 - 25 | The methyl carbon of the acetate. |
Expertise in Interpretation: The chemical shifts of the carbons in the propane-1,3-diamine backbone are influenced by the substituents on the nitrogen atoms. The bulky and electron-withdrawing nature of the trityl group will cause a downfield shift for the adjacent carbon (C1) compared to the unsubstituted diamine. Similarly, the protonation of the other nitrogen to form an ammonium salt will also lead to a downfield shift for its adjacent carbon (C3).
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule.
Predicted IR Absorption Bands:
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
| N-H Stretch (secondary amine) | 3300 - 3500 | Medium | A single, sharp peak is expected for the N-H stretch of the secondary amine. |
| N⁺-H Stretch (ammonium) | 2800 - 3200 | Broad, Strong | A broad and strong absorption due to the stretching vibrations of the N⁺-H bonds. |
| C-H Stretch (aromatic) | 3000 - 3100 | Medium | Characteristic of the C-H bonds on the phenyl rings of the trityl group. |
| C-H Stretch (aliphatic) | 2850 - 2960 | Medium to Strong | From the methylene groups of the propane chain. |
| C=O Stretch (acetate, asymmetric) | 1550 - 1610 | Strong | The asymmetric stretching vibration of the carboxylate group is a very strong and characteristic band.[2][3] |
| C=O Stretch (acetate, symmetric) | 1380 - 1420 | Medium to Strong | The symmetric stretching vibration of the carboxylate group.[2][3] |
| C-N Stretch | 1000 - 1250 | Medium to Weak | The C-N stretching vibrations for the aliphatic amine.[4] |
| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Weak | Multiple bands from the phenyl rings of the trityl group. |
Trustworthiness of Protocols: To obtain a high-quality IR spectrum, the sample should be properly prepared. For a solid sample like this compound, the KBr pellet method or Attenuated Total Reflectance (ATR) are standard and reliable techniques. It is crucial to ensure the sample is free of water, as the broad O-H stretching of water can obscure the N-H and N⁺-H stretching regions.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For this compound, electrospray ionization (ESI) would be the most suitable ionization technique due to the ionic nature of the compound.
Predicted Mass Spectrometry Data (ESI+):
The positive ion mode will detect the cation, N1-Tritylpropane-1,3-diamine.
-
Molecular Ion (M⁺): The protonated molecule [M+H]⁺ is expected at m/z = 317.20.
Fragmentation Pattern: The most characteristic fragmentation in the mass spectrum of N-tritylated compounds is the facile cleavage of the C-N bond to form the highly stable trityl cation.
Caption: Predicted major fragmentation pathway of the N1-Tritylpropane-1,3-diamine cation.
Key Expected Fragments:
| m/z | Ion | Notes |
| 317 | [C₂₂H₂₅N₂]⁺ | Molecular ion of the cation. |
| 243 | [C₁₉H₁₅]⁺ | Base Peak . The highly stable trityl cation, formed by the cleavage of the C-N bond. The exceptional stability of this carbocation makes this a very prominent peak.[5][6] |
| 74 | [C₃H₈N₂]⁺˙ | Propane-1,3-diamine radical cation. |
Authoritative Grounding: The fragmentation of amines typically involves α-cleavage, which is the breaking of a C-C bond adjacent to the nitrogen atom. In the case of N-tritylated amines, the cleavage of the C-N bond is highly favored due to the formation of the resonance-stabilized trityl cation. This fragmentation pattern is a hallmark of trityl-containing compounds.[7]
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 15 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).
-
Reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
IR Spectroscopy (ATR Method)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
The data is usually presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with the possible addition of a small amount of formic acid to promote ionization.
-
Instrumentation: Infuse the sample solution into an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Data Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Set the mass range to scan from m/z 50 to 500.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.
-
For fragmentation studies (MS/MS), select the molecular ion (m/z 317) as the precursor ion and apply collision-induced dissociation (CID) to generate fragment ions.
-
Conclusion
The spectroscopic data of this compound provides a clear and detailed picture of its molecular structure. The NMR spectra confirm the presence and connectivity of the trityl, propane, and acetate moieties. The IR spectrum identifies the key functional groups, including the secondary amine, the primary ammonium salt, and the carboxylate. Finally, mass spectrometry confirms the molecular weight of the cation and reveals its characteristic fragmentation pattern dominated by the formation of the stable trityl cation. This comprehensive spectroscopic analysis serves as a valuable reference for the identification and characterization of this compound in various research and development applications.
References
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Glen Research. (n.d.). The Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. Glen Report 13.1. Retrieved from [Link]
-
PubChem. (n.d.). Propane-1,3-diamine. National Center for Biotechnology Information. Retrieved from [Link]
-
FooDB. (2015, May 7). Showing Compound propane-1,3-diamine (FDB031131). Retrieved from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Chemistry LibreTexts. (2022, July 3). 6.5: Amine Fragmentation. Retrieved from [Link]
- Glen Research. (n.d.). Trityl Group in the 3rd Millenium: New Perspectives for Oligonucleotide Chemistry and Beyond. The Glen Report, 13(1).
- Google Patents. (n.d.). WO2005057207A1 - Trityl derivatives for enhancing mass spectrometry.
-
Spectroscopy Online. (2018, May 1). The Carbonyl Group, Part V: Carboxylates—Coming Clean. Retrieved from [Link]
-
University of Calgary. (n.d.). Infrared Spectroscopy Table. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine (ethylmethylamine). Retrieved from [Link]
-
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]
-
The Journal of Physical Chemistry A. (2004). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. asianpubs.org [asianpubs.org]
- 3. 1H proton nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylethylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. N,N,N'-Trimethylethylenediamine(142-25-6) 1H NMR [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 13C nmr spectrum of N-methylethanamine (ethylmethylamine) C3H9N CH3NHCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylethylamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. GCMS Section 6.15 [people.whitman.edu]
Methodological & Application
Application Note: N1-Tritylpropane-1,3-diamine Acetate as a Versatile Building Block for Heterocyclic Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic application of N1-Tritylpropane-1,3-diamine acetate. We explore its utility as a mono-protected diamine building block for the regioselective synthesis of nitrogen-containing heterocycles, with a focus on substituted pyrimidines and related fused systems. Detailed protocols, mechanistic insights, and workflow visualizations are provided to facilitate its practical implementation in the laboratory.
Introduction: The Strategic Advantage of Mono-Protection
In the intricate field of heterocyclic chemistry, differential reactivity is a cornerstone of synthetic strategy. Propane-1,3-diamine is a fundamental C3 building block, but its symmetric nature, possessing two primary amines of equal reactivity, often leads to undesired side reactions such as polymerization or double additions.[1] The selective blocking of one of the two nucleophilic centers is therefore essential for achieving controlled, regioselective outcomes.
This compound emerges as an elegant solution to this challenge. The bulky trityl (triphenylmethyl, Tr) group provides robust protection for one of the primary amines, leaving the second primary amine available for a wide array of chemical transformations.
Key Advantages:
-
Regiocontrol: The trityl group effectively isolates one amine, directing reactions to the free terminal nitrogen.
-
High Steric Hindrance: The bulk of the trityl group prevents its own participation in reactions and can influence the stereochemical outcome of transformations at adjacent centers.
-
Mild Deprotection: The trityl group is famously labile under mild acidic conditions, allowing for its removal without compromising the integrity of the newly synthesized heterocyclic core.
-
Crystalline Nature: The acetate salt form improves the handling properties of the parent diamine, rendering it a stable, weighable, crystalline solid.
This guide will focus on a canonical application: the construction of the pyrimidine ring, a privileged scaffold in medicinal chemistry due to its presence in numerous bioactive molecules.[2]
Physicochemical & Safety Data
Prior to any experimental work, it is crucial to understand the properties and hazards of the reagent.
| Property | Value | Source |
| IUPAC Name | acetic acid;N'-tritylpropane-1,3-diamine | Fluorochem[3] |
| CAS Number | 325143-22-4 | Fluorochem[3] |
| Molecular Formula | C24H28N2O2 | Fluorochem[3] |
| Molecular Weight | 376.5 g/mol | Fluorochem[3] |
| Appearance | White to off-white crystalline solid | --- |
| Purity | Typically ≥95% | Fluorochem[3] |
Safety & Handling: this compound is classified as harmful and an irritant.[3] Adherence to standard laboratory safety protocols is mandatory.
-
Hazard Statements: Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[3]
-
Precautionary Measures: Wear protective gloves, eye protection, and a lab coat (P280).[3] Use only in a well-ventilated area, such as a chemical fume hood (P271).[3] Wash hands thoroughly after handling (P264).[3] In case of ingestion, call a poison control center or doctor immediately (P301+P310).[3]
Application Protocol 1: Synthesis of a Dihydropyrimidine Derivative
One of the most powerful applications of this building block is in the Pinner-type synthesis of pyrimidines, where it serves as the N-C-C-N fragment.[2] This protocol details the condensation of N1-Tritylpropane-1,3-diamine with a β-ketoester to form a tetrahydropyrimidinone, followed by deprotection.
Principle: The reaction proceeds via an initial condensation of the free primary amine with the ketone of the β-ketoester to form an enamine or imine intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the enamine onto the ester carbonyl, leading to the formation of the dihydropyrimidine ring. The trityl group is then cleaved under mild acidic conditions to yield the final product.
Workflow Diagram: Dihydropyrimidine Synthesis
The overall synthetic sequence can be visualized as a three-stage process: Condensation/Cyclization, Workup, and Deprotection.
Caption: Workflow for the synthesis of a dihydropyrimidine.
Detailed Step-by-Step Protocol
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Toluene (Anhydrous)
-
Magnesium Sulfate (Anhydrous)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated Sodium Bicarbonate solution
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl Acetate/Hexanes mixture)
Procedure:
Part A: Cyclocondensation
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add this compound (e.g., 3.77 g, 10 mmol).
-
Add anhydrous toluene (50 mL) and ethyl acetoacetate (1.37 mL, 11 mmol).
-
Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Causality Note: The removal of water drives the equilibrium towards the formation of the enamine/imine intermediate and subsequent cyclization product. Toluene is an excellent solvent for azeotropic water removal.
-
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours when no starting material is visible.
-
Cool the mixture to room temperature and concentrate under reduced pressure to obtain the crude tritylated dihydropyrimidinone.
Part B: Isolation of Intermediate
-
The crude product can be purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% and increasing to 50%).
-
Combine the fractions containing the desired product and evaporate the solvent to yield the pure N-tritylated intermediate as a white solid.
Part C: Trityl Deprotection
-
Dissolve the purified intermediate (e.g., 10 mmol) in dichloromethane (DCM, 50 mL).
-
Slowly add trifluoroacetic acid (TFA, 5 eq, e.g., 3.7 mL, 50 mmol) dropwise at room temperature.
-
Causality Note: TFA is a strong acid that protonates the trityl ether-like linkage, facilitating its cleavage to form a stable trityl cation and the free amine.
-
-
Stir the reaction for 1 hour at room temperature. The solution may develop a yellow/orange color due to the trityl cation.
-
Quench the reaction by slowly pouring it into a stirred, saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product can be further purified by recrystallization or a second column chromatography to yield the final 6-methyl-tetrahydropyrimidin-4(1H)-one.
Application Module 2: Mechanistic Considerations in Heterocycle Formation
The reaction of a 1,3-diamine with an aldehyde or ketone can, in principle, lead to two different products: the desired six-membered hexahydropyrimidine ring or a linear bis-imine.[4] The use of the N-tritylated building block inherently prevents the formation of the bis-imine, thus simplifying the product landscape significantly.
The cyclization to the hexahydropyrimidine is favored by factors that promote the intramolecular reaction over intermolecular condensation. The presence of the bulky trityl group pre-organizes the molecule into a conformation that may facilitate the ring-closing step.
Mechanism Diagram: Ring Formation vs. Bis-imine
Sources
Application Notes and Protocols: A Step-by-Step Guide for N-Trityl Group Deprotection from N1-Tritylpropane-1,3-diamine
Introduction: The Role and Removal of the Trityl Protecting Group
In the landscape of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug development, the use of protecting groups is a cornerstone strategy for the selective transformation of multifunctional molecules. The triphenylmethyl (trityl, Tr) group is a widely employed protecting group for primary amines due to its steric bulk and, most notably, its lability under acidic conditions.[1] Its significant size provides excellent steric hindrance, often allowing for selective protection of primary amines over secondary amines or other nucleophilic functional groups.[1]
The protection of one of the primary amino groups of propane-1,3-diamine with a trityl group yields N1-Tritylpropane-1,3-diamine, a valuable building block. This monofunctionalized diamine allows for further chemical modifications at the unprotected primary amine. Once these modifications are complete, the selective removal, or deprotection, of the trityl group is essential to unmask the second primary amine for subsequent reactions, such as conjugation to other molecules or cyclization.
This guide provides a comprehensive overview of the chemical principles and detailed, field-proven protocols for the efficient deprotection of the N-trityl group from N1-Tritylpropane-1,3-diamine. We will explore the causality behind experimental choices, present various methodologies to suit different substrate sensitivities, and ensure that each protocol is a self-validating system through integrated monitoring steps.
Mechanistic Principles of N-Trityl Deprotection
The removal of the trityl group from an amine is most commonly achieved under acidic conditions. The underlying mechanism relies on the remarkable stability of the triphenylmethyl cation (trityl cation), which is the driving force for the cleavage of the carbon-nitrogen bond.
The deprotection proceeds via an SN1-type mechanism:
-
Protonation: The reaction is initiated by the protonation of the nitrogen atom attached to the trityl group by a Brønsted acid.
-
Cleavage: This protonation makes the amine a better leaving group. The sterically hindered C-N bond cleaves, releasing the deprotected amine and forming the resonance-stabilized and intensely colored (yellow-orange) trityl cation.[2]
-
Trapping: The highly electrophilic trityl cation is then trapped by a nucleophile present in the reaction mixture, which can be the counter-ion of the acid, water, or a deliberately added scavenger, to form a stable byproduct like triphenylmethanol.
This mechanism is visually represented in the diagram below.
Caption: Mechanism of acid-catalyzed N-Trityl deprotection.
While acid-catalyzed cleavage is predominant, alternative reductive methods exist for substrates that may be sensitive to acidic conditions.[1][3] These methods, such as catalytic hydrogenation or dissolving metal reduction, offer orthogonal deprotection strategies.
Comparative Analysis of Deprotection Protocols
The choice of deprotection method is dictated by the overall molecular structure and the presence of other acid-sensitive functional groups. A summary of common methods is presented below for easy comparison.
| Method | Reagents & Solvents | Typical Conditions | Typical Yield (%) | Key Considerations & Rationale |
| Strong Acid Cleavage | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Room Temp, 1-4 h | >90 | Most common and robust method. TFA is a strong acid that ensures rapid cleavage. DCM is an excellent solvent for the substrate and the trityl byproduct.[4] |
| Mild Acid Cleavage | 80-97% Formic Acid (neat) or Acetic Acid | Room Temp, 3 min - 2 h | 85-95 | Milder alternative to TFA. Suitable for substrates with other moderately acid-labile groups (e.g., some silyl ethers). Reaction times may be longer.[2][4] |
| Catalytic Hydrogenation | H₂ (gas), 10% Pd/C, Methanol or Ethanol | Room Temp, Atmospheric or elevated pressure | High | Non-acidic method. Ideal for substrates sensitive to acid but stable to reduction. Slower than acid cleavage and incompatible with reducible groups (e.g., alkynes, alkenes, some benzyl ethers).[1] |
| Dissolving Metal Reduction | Lithium powder, Naphthalene (catalytic), THF | 0 °C to Room Temp | Good | Orthogonal non-acidic method. Useful when both acidolysis and catalytic hydrogenation are unsuitable. Can selectively remove trityl in the presence of benzyl groups.[3][5] |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the deprotection of N1-Tritylpropane-1,3-diamine.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol is the most frequently used method due to its efficiency and simplicity. The causality for the choice of reagents is clear: TFA provides the acidic environment necessary for rapid C-N bond cleavage, while DCM is an inert solvent that facilitates solubility and subsequent work-up.
Materials:
-
N1-Tritylpropane-1,3-diamine
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
1 M Sodium Hydroxide (NaOH) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard glassware for organic synthesis, including a round-bottom flask, magnetic stirrer, and separatory funnel
-
Rotary evaporator
Safety Precautions:
-
Trifluoroacetic acid is highly corrosive and causes severe skin burns and eye damage.[6][7][8] Always handle TFA in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.
-
DCM is a volatile solvent and a suspected carcinogen. Handle in a well-ventilated fume hood.
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the N1-Tritylpropane-1,3-diamine (1.0 equiv) in anhydrous DCM to achieve a concentration of approximately 0.1 M.
-
Acid Addition: To the stirred solution, add TFA (5.0–10.0 equiv) dropwise at room temperature. A characteristic deep yellow or orange color should develop immediately, indicating the formation of the trityl cation.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical TLC system would be 10% Methanol in DCM with 1% ammonium hydroxide. The product, propane-1,3-diamine, will have a much lower Rf value than the starting material. The reaction is typically complete within 1-2 hours.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding the reaction mixture to a stirred, ice-cold saturated aqueous NaHCO₃ solution until the evolution of CO₂ gas ceases and the aqueous phase is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3 x 50 mL for a 1 mmol scale reaction). The desired product, propane-1,3-diamine, is highly water-soluble and will remain in the aqueous layer. The organic layers will contain the triphenylmethanol byproduct.
-
Product Isolation: The aqueous layer contains the diamine salt. To isolate the free diamine, the water can be removed under high vacuum. Alternatively, for subsequent use in an aqueous or alcoholic solvent, the concentration can be determined by titration. For isolation of the pure diamine, extraction from a basified aqueous solution (using excess NaOH) with a more polar solvent like THF or continuous extraction may be required, followed by distillation. Note: Propane-1,3-diamine is a volatile liquid, handle accordingly.
-
Byproduct Removal: The combined organic layers contain the triphenylmethanol byproduct. This can be washed with brine, dried over Na₂SO₄, filtered, and concentrated to confirm byproduct formation.
Protocol 2: Deprotection via Catalytic Hydrogenation
This method is an excellent alternative for acid-sensitive substrates. It employs heterogeneous catalysis to cleave the C-N bond via hydrogenolysis.
Materials:
-
N1-Tritylpropane-1,3-diamine
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas source (balloon or cylinder)
-
Standard hydrogenation apparatus
-
Celite™ or a similar filter aid
Procedure:
-
Setup: Add the N1-Tritylpropane-1,3-diamine (1.0 equiv) and a magnetic stir bar to a suitable flask.
-
Catalyst and Solvent: Under an inert atmosphere (e.g., Nitrogen or Argon), carefully add 10% Pd/C (5-10 mol % by weight relative to the substrate). Add MeOH or EtOH as the solvent.
-
Hydrogenation: Seal the flask and purge the system with H₂ gas. Maintain a positive pressure of H₂ using a balloon or connect to a hydrogenation apparatus.
-
Reaction: Stir the reaction vigorously at room temperature. Vigorous stirring is crucial for efficient mixing of the substrate, catalyst, and hydrogen gas.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction time can vary significantly (4-24 hours) depending on the catalyst activity and substrate.
-
Work-up: Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filtration: Dilute the reaction mixture with additional solvent and filter it through a pad of Celite™ to remove the palladium catalyst. Wash the Celite™ pad thoroughly with the solvent. Caution: Pd/C can be pyrophoric when dry. Do not allow the filter cake to dry completely in the air.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude propane-1,3-diamine. The product can be purified by distillation if necessary.
Experimental Workflow Visualization
A generalized workflow for the deprotection and isolation process is outlined below.
Caption: A generalized workflow for the N-trityl deprotection process.
Conclusion and Best Practices
The deprotection of N1-Tritylpropane-1,3-diamine is a critical step for leveraging this versatile building block in multi-step synthesis. The acid-catalyzed method using TFA in DCM offers a rapid, high-yielding, and reliable protocol suitable for most applications. For substrates containing acid-labile functionalities, catalytic hydrogenation presents a robust and effective alternative.
Successful and reproducible deprotection relies on:
-
High-Purity Reagents: Use anhydrous solvents and fresh reagents for optimal results.
-
Diligent Monitoring: Always monitor the reaction to completion to avoid side reactions or incomplete conversion.
-
Appropriate Work-up: Understanding the properties of the product (a water-soluble amine) is crucial for designing an effective extraction and isolation procedure.
By understanding the underlying chemical principles and carefully following the detailed protocols outlined in this guide, researchers can confidently and efficiently perform N-trityl deprotection, advancing their research and development objectives.
References
-
Budak, Y., & Tanyeli, C. (2006). Synthesis and reactivity of novel trityl-type protecting groups. Arkivoc, 2006(13), 109-121. Available at: [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tritylamines. Retrieved from [Link]
-
Kumar, V. (2013). Answer to "Can anyone suggest the complete deprotection of trityl group from highly branched aziridines (N of aziridine is protected with Tr)?". ResearchGate. Retrieved from [Link]
- Pearson, J., & Roush, W. R. (n.d.). Mild and Efficient Lewis Acid-Promoted Detritylation in the Synthesis of N-Hydroxy Amides.
- Behloul, C., Guijarro, D., & Yus, M. (2004). Reductive Demercuration in Deprotection of Trityl Thioethers, Trityl Amines, and Trityl Ethers. Synthesis, 2004(8), 1274-1280.
-
Halpern, M. (n.d.). PTC-Acid Deprotection of Trityl Group. PTC Organics Inc. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: Trifluoroacetic Acid. Retrieved from [Link]
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- 5. researchgate.net [researchgate.net]
- 6. carlroth.com [carlroth.com]
- 7. fishersci.com [fishersci.com]
- 8. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Application Note: N1-Tritylpropane-1,3-diamine Acetate as a Strategic Building Block for the Asymmetric Synthesis of Chiral Diamines
Introduction: The Strategic Value of Mono-Protected Diamines
Chiral 1,3-diamines are privileged structural motifs that form the backbone of numerous high-value molecules, including pharmaceutical agents, chiral ligands for asymmetric catalysis, and resolving agents.[1][2] The synthesis of unsymmetrical chiral diamines, where each nitrogen atom bears a distinct set of substituents, presents a significant challenge: how to selectively functionalize one amine in the presence of another identical, highly reactive amine.
N1-Tritylpropane-1,3-diamine acetate offers an elegant solution to this challenge. It is a versatile building block where one of the primary amino groups of the propane-1,3-diamine scaffold is selectively protected by a bulky trityl (triphenylmethyl) group. This mono-protection strategy is the cornerstone of its utility, enabling chemists to perform selective chemistry on the free primary amine before a final, clean deprotection step. This guide provides a detailed exploration of the core concepts, synthetic strategies, and detailed protocols for leveraging this reagent in the synthesis of complex chiral diamines.
Core Concepts: The Trityl Advantage in Diamine Synthesis
The efficacy of N1-tritylpropane-1,3-diamine as a synthetic precursor is rooted in the unique chemical properties of the trityl (Trt) protecting group.
-
Steric Hindrance for Selective Protection: The triphenylmethyl group is exceptionally bulky. This steric hindrance is the primary reason it is used to selectively protect primary amines, as the space it occupies effectively shields the protected nitrogen from further reactions.[3] This allows the free primary amine at the other end of the propane chain to be the exclusive site of chemical modification.
-
Acid Lability for Orthogonal Deprotection: The bond between the trityl group's central carbon and the nitrogen atom is highly sensitive to acid.[4] This is because the cleavage proceeds via an SN1-type mechanism, forming a resonance-stabilized and highly stable trityl cation.[5] This acid sensitivity allows for the trityl group to be removed under very mild acidic conditions that leave many other common protecting groups (e.g., Boc, Cbz, amides) intact, providing a valuable orthogonal deprotection strategy in multi-step synthesis.
-
Enhanced Crystallinity: The introduction of the rigid, aromatic trityl group often increases the crystallinity of intermediates, which can significantly simplify purification by enabling crystallization instead of chromatography.
The commercially available acetate salt form enhances the reagent's shelf-life and handling characteristics. The first step in its use is a simple neutralization to liberate the free primary amine, N-tritylpropane-1,3-diamine, for subsequent reactions.
Overall Synthetic Workflow
The synthesis of a chiral 1,3-diamine from this compound follows a logical and efficient three-stage pathway. This workflow is designed to first install the desired chiral moiety and then liberate the final product.
Caption: General workflow for chiral diamine synthesis.
Detailed Application Protocols
Protocol 1: Liberation of the Free Amine from the Acetate Salt
Causality: The acetate salt must be neutralized to unmask the nucleophilic primary amine. A mild aqueous base like sodium bicarbonate is sufficient to deprotonate the ammonium acetate salt without affecting the acid-sensitive trityl group.
Step-by-Step Methodology:
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc) (approx. 10 mL per gram of starting material).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1 x volume of the organic layer).
-
Phase Separation: Separate the organic layer. Wash it sequentially with water (1 x volume) and then brine (1 x volume) to remove residual salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield N-tritylpropane-1,3-diamine as a solid or oil, which is typically used in the next step without further purification.
Protocol 2: Chiral Induction via Asymmetric Reductive Amination
Causality: Reductive amination is a robust and widely used method for C-N bond formation.[6] It proceeds in two stages: the reaction of the primary amine with a chiral aldehyde or ketone to form an imine intermediate, followed by in-situ reduction of the imine to the corresponding amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reducing agent for this transformation as it is mild, tolerant of most functional groups, and selectively reduces imines much faster than carbonyls, preventing unwanted reduction of the starting aldehyde.[6]
Caption: Pathway for Asymmetric Reductive Amination.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of N-tritylpropane-1,3-diamine (1.0 eq, from Protocol 1) in an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF) (approx. 20 mL per mmol) under an inert atmosphere (N₂ or Ar), add the desired chiral aldehyde (1.0-1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate. The reaction can be monitored by TLC or LC-MS.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-1.5 eq) portion-wise to the reaction mixture. Caution: The addition may be exothermic.
-
Reaction Progress: Stir the reaction at room temperature for 3-24 hours until the starting materials are consumed (monitor by TLC or LC-MS).
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.
-
Extraction and Purification: Extract the aqueous layer with DCM or EtOAc (3 x volumes). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N1-trityl-N3-chiral propane-1,3-diamine.
Protocol 3: Trityl Group Deprotection
Causality: The trityl group is efficiently cleaved by protic acids. Trifluoroacetic acid (TFA) is commonly used as it is strong enough for rapid cleavage and volatile enough for easy removal. The deprotection generates a stable trityl cation, which is a potent electrophile. A scavenger, such as triethylsilane (TES) or water, is often added to trap this cation, preventing it from reattaching to the desired product or causing other side reactions.[4]
Step-by-Step Methodology:
-
Dissolution: Dissolve the purified N1-trityl-N3-chiral propane-1,3-diamine (1.0 eq) in DCM (approx. 10-20 mL per mmol).
-
Scavenger Addition (Optional but Recommended): Add a scavenger such as triethylsilane (TES) (2-5 eq).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) (10-20 eq, often used as a 20-50% solution in DCM).
-
Deprotection Reaction: Stir the reaction at 0 °C to room temperature for 1-3 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Solvent Removal: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene or DCM can help remove residual TFA.
-
Final Product Isolation: The crude product is the TFA salt of the chiral diamine. It can be purified by recrystallization, or the free diamine can be liberated by dissolving the residue in DCM and washing with a strong base like 1M NaOH, followed by drying and concentration.
Data Presentation: Representative Synthetic Outcomes
The reductive amination strategy allows for the synthesis of a diverse library of chiral diamines by varying the chiral aldehyde input.
| Entry | Chiral Aldehyde (R*-CHO) | Reducing Agent | Solvent | Typical Yield (%) | Typical d.r. |
| 1 | (R)-2-Phenylpropanal | NaBH(OAc)₃ | DCE | 85-95 | >95:5 |
| 2 | (S)-Citronellal | NaBH(OAc)₃ | THF | 80-90 | >95:5 |
| 3 | (R)-Glyceraldehyde acetonide | NaBH(OAc)₃ | DCM | 75-85 | >90:10 |
| 4 | 2-Cyclohexenecarboxaldehyde | H₂ (1 atm), Pd/C | MeOH | 90-98 | - |
Yields and diastereomeric ratios (d.r.) are representative and can vary based on substrate and precise reaction conditions. Data is synthesized from typical outcomes of reductive amination reactions.[7][8]
Troubleshooting and Field-Proven Insights
| Issue | Probable Cause | Suggested Solution |
| Incomplete Reaction (Step 2) | Insufficient reducing agent; poor quality of aldehyde; steric hindrance. | Add an additional portion of NaBH(OAc)₃. Ensure the aldehyde is pure. For sterically hindered substrates, increase reaction time or temperature (up to 40-50 °C). |
| Low Yield after Deprotection | Incomplete reaction; product loss during workup; re-alkylation by trityl cation. | Ensure deprotection goes to completion by TLC/LC-MS. Use a scavenger (TES, H₂O) to trap the trityl cation.[4] Perform basic extraction carefully to avoid emulsion formation. |
| Side Product Formation | Over-reduction of aldehyde; dialkylation of the primary amine. | Use NaBH(OAc)₃, which is selective for the imine.[6] Ensure slow, portion-wise addition of the reducing agent. Use a 1:1 stoichiometry of amine to aldehyde to minimize dialkylation. |
| Trityl Group Cleaves During Step 2 | Acidic impurities in the chiral aldehyde or solvent. | Use freshly distilled, anhydrous solvents. Purify the aldehyde before use. A non-acidic desiccant like molecular sieves can be added to the imine formation step. |
References
-
Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. National Institutes of Health.[Link]
-
Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv.[Link]
- Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process.
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.[Link]
-
Chiral Tertiary Diamines in Asymmetric Synthesis. ResearchGate.[Link]
-
Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry (RSC Publishing).[Link]
-
Tritylamines. Organic Chemistry Portal.[Link]
-
A simple method for the synthesis of 1,3-diaminopropan-2-ols derivatives and their ex vivo relaxant activity on isolated rat tracheal rings. ResearchGate.[Link]
-
Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.[Link]
-
The Selective Protection and Deprotection of Ambident Nucleophiles with Parent and Substituted Triarylmethyls. TÜBİTAK Academic Journals.[Link]
-
Asymmetric Synthesis of α-Amino 1,3-Dithianes via Chiral N-Phosphonyl Imine-based Umpolung Reaction. National Institutes of Health.[Link]
-
Catalytic asymmetric synthesis of 1,2-diamines. RUA (University of Alicante).[Link]
-
Chiral N-acylethylenediamines as new modular ligands for the catalytic asymmetric addition of alkylzinc reagents to aldehydes. PubMed.[Link]
-
Synthesis and Characterization of Bulky 1,3‐Diamidopropane Complexes of Group 2 Metals (Be−Sr). Wiley Online Library.[Link]
-
Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications.[Link]
-
Microwave‐Assisted Reductive Amination of Aldehydes and Ketones Over Rhodium‐Based Heterogeneous Catalysts. UniTo.[Link]
-
Synthesis and Characterization of Bulky 1,3‐Diamidopropane Complexes of Group 2 Metals (Be−Sr). ResearchGate.[Link]
-
Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv.[Link]
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Total Synthesis.[Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.[Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF COMPLEXES OF PALLADIUM WITH SCHIFF BASES DERIVED FROM 1, 3-DIAMINOPROP. CIBTech.[Link]
-
Chiral diamines in asymmetric synthesis. ResearchGate.[Link]
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Application Notes and Protocols: N1-Tritylpropane-1,3-diamine Acetate as a Chiral Organocatalyst
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Chiral Diamines in Asymmetric Synthesis
In the landscape of modern organic chemistry, the quest for efficient and selective methods to construct chiral molecules remains a paramount objective, particularly in the synthesis of pharmaceuticals and other biologically active compounds. Organocatalysis, utilizing small organic molecules to accelerate chemical transformations, has emerged as a powerful third pillar of catalysis, alongside biocatalysis and metal catalysis.[1] Within this field, chiral diamines have established themselves as a privileged class of catalysts, capable of inducing high levels of stereoselectivity in a wide array of reactions.[2][3][4][5] Their utility stems from their ability to activate substrates through various mechanisms, including the formation of chiral enamines and iminium ions, and to orchestrate the approach of reagents through a well-defined, sterically hindered environment.[1]
This document provides a comprehensive guide to the potential applications and methodologies for a promising, yet underexplored, organocatalyst: N1-Tritylpropane-1,3-diamine acetate . By dissecting its structural features and drawing parallels with established chiral diamine catalysts, we will outline its potential in asymmetric synthesis and provide detailed, albeit general, protocols to guide researchers in their exploration of its catalytic capabilities.
Structural Analysis and Mechanistic Rationale
The efficacy of an organocatalyst is intrinsically linked to its three-dimensional structure. This compound possesses a unique combination of functional groups that suggest a specific mode of action in asymmetric catalysis.
-
The Chiral Scaffold: The propane-1,3-diamine backbone provides a flexible yet defined spacing between the two nitrogen atoms, which is crucial for creating a specific chiral environment around the catalytic site.[1][2]
-
The Bulky Trityl Group: The triphenylmethyl (trityl) group, attached to one of the nitrogen atoms, is a key feature. Its immense steric bulk is anticipated to act as a "chiral shield," effectively blocking one face of the reactive intermediate (e.g., an enamine or iminium ion), thereby directing the incoming electrophile to the opposite, less hindered face. This steric control is the primary determinant of the reaction's enantioselectivity.
-
The Primary Amine: The free primary amine at the N3 position is the workhorse of the catalyst. It is poised to react with carbonyl compounds (aldehydes and ketones) to form nucleophilic enamines or electrophilic iminium ions, the key intermediates in many organocatalytic cycles.
-
The Acetate Counter-ion: The acetate anion can play a crucial role as a Brønsted base or acid shuttle, facilitating proton transfer steps within the catalytic cycle, such as the deprotonation of an iminium ion to form an enamine or the protonation of a final product.
Proposed Catalytic Cycle: A Michael Addition Example
To illustrate the proposed mechanism, let's consider the asymmetric Michael addition of a ketone to a nitro-olefin, a classic carbon-carbon bond-forming reaction.
Figure 1: Proposed catalytic cycle for the Michael addition of a ketone to a nitro-olefin catalyzed by N1-Tritylpropane-1,3-diamine.
Application Note 1: Asymmetric Michael Addition of Ketones to Nitro-olefins
The Michael addition is a cornerstone of organic synthesis for the formation of carbon-carbon bonds. The use of a chiral organocatalyst allows for the enantioselective synthesis of valuable 1,4-dicarbonyl compounds and their derivatives.
General Protocol
-
Preparation: To a clean, dry vial equipped with a magnetic stir bar, add this compound (5-20 mol%).
-
Solvent and Additive: Add the desired solvent (e.g., toluene, chloroform, or a polar aprotic solvent, 0.5-1.0 M). An optional acidic or basic co-catalyst may be added at this stage to facilitate the reaction.
-
Reactants: Add the ketone (1.2-2.0 equivalents) to the vial.
-
Initiation: Add the nitro-olefin (1.0 equivalent) to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (-20 °C to room temperature) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield and enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC) or GC.
Optimization Parameters
| Parameter | Range to Investigate | Rationale |
| Catalyst Loading | 1 - 20 mol% | To find the optimal balance between reaction rate and cost-effectiveness. |
| Solvent | Toluene, CH2Cl2, THF, Dioxane | Solvent polarity can significantly impact reaction rate and enantioselectivity. |
| Temperature | -40 °C to 40 °C | Lower temperatures often lead to higher enantioselectivity. |
| Additive | Acetic acid, benzoic acid | A Brønsted acid co-catalyst can accelerate the turnover-limiting hydrolysis of the iminium intermediate. |
Application Note 2: Asymmetric Aldol Reaction
The aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are common motifs in natural products and pharmaceuticals.
General Protocol
-
Preparation: In a dry reaction vessel, dissolve this compound (10-30 mol%) in the chosen solvent (e.g., DMSO, DMF, or an alcohol).
-
Reactants: Add the donor ketone (2.0-5.0 equivalents).
-
Initiation: Add the acceptor aldehyde (1.0 equivalent) to the mixture.
-
Reaction: Stir the reaction at the desired temperature (0 °C to room temperature) and monitor by TLC or NMR spectroscopy.
-
Work-up: Upon completion, add a saturated aqueous solution of NH4Cl to quench the reaction. Extract the product with an appropriate organic solvent.
-
Purification: Dry the combined organic extracts, concentrate, and purify the crude product via flash chromatography.
-
Analysis: Characterize the product and determine the diastereomeric ratio (dr) and enantiomeric excess (ee) by NMR and chiral HPLC, respectively.
Figure 2: A generalized workflow for screening reactions with this compound.
Hypothetical Screening Data for Michael Addition
The following table serves as a template for recording experimental data during the optimization of the Michael addition reaction.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Additive (mol%) | Yield (%) | ee (%) |
| 1 | 10 | Toluene | 25 | None | 65 | 70 |
| 2 | 20 | Toluene | 25 | None | 80 | 72 |
| 3 | 20 | CH2Cl2 | 25 | None | 75 | 65 |
| 4 | 20 | Toluene | 0 | None | 70 | 85 |
| 5 | 20 | Toluene | 0 | Acetic Acid (10) | 90 | 88 |
| 6 | 20 | Toluene | -20 | Acetic Acid (10) | 85 | 95 |
Conclusion and Future Outlook
This compound represents a promising new organocatalyst for asymmetric synthesis. Its well-defined structure, featuring a bulky trityl group for stereocontrol and a primary amine for substrate activation, makes it an attractive candidate for a variety of important organic transformations. The general protocols and optimization guidelines provided herein offer a starting point for researchers to explore the full potential of this catalyst. Further investigations into its substrate scope, reaction mechanisms, and application in the synthesis of complex target molecules will undoubtedly solidify its position in the organocatalyst toolbox.
References
-
(S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine - MDPI. Available at: [Link]
- CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents.
-
Synthesis, Characterization and Catalytic Applications of 2,2-Dimethylpropane-1,3-Diaminopalladium(II) Complex in Mizoroki-Heck Reaction - ResearchGate. Available at: [Link]
-
Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC - NIH. Available at: [Link]
-
Preparation of Chiral Photosensitive Organocatalysts and Their Application for the Enantioselective Synthesis of 1,2-Diamines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
The Growing Importance of N-Methyl-1,3-propanediamine in Chemical Synthesis. Available at: [Link]
-
Catalysis of a 1,3-dipolar reaction by distorted DNA incorporating a heterobimetallic platinum(ii) and copper(ii) complex - NIH. Available at: [Link]
-
Chiral Monoamidines as Effective Organocatalysts for the Stereoselective Synthesis of Oxindoles under Homogeneous and Heterogeneous Conditions - NIH. Available at: [Link]
-
Research about the Method of Synthesizing N,N-dimethyl-1,3-propanediamine Continuously | Request PDF - ResearchGate. Available at: [Link]
-
1,3-Dithianes, 1,3-Dithiolanes - Organic Chemistry Portal. Available at: [Link]
-
Catalytic asymmetric synthesis of 1,2-diamines - Universidad de Alicante. Available at: [Link]
-
Catalytic asymmetric synthesis of 1,2-diamines - RSC Publishing. Available at: [Link]
-
(PDF) Highly Chemoselective One‐Step Synthesis of Novel N‐Substituted‐Pyrrolo[3,4‐b]quinoline‐1,3‐diones via Palladium‐Catalyzed Aminocarbonylation/Carbonylative Cyclisation Sequence - ResearchGate. Available at: [Link]
-
Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis - ChemRxiv. Available at: [Link]
-
Synthesis and Catalytic Activity of Organocatalysts Based on Enaminone and Benzenediamine Hydrogen Bond Donors - MDPI. Available at: [Link]
-
Chiral Diol-Based Organocatalysts in Enantioselective Reactions - MDPI. Available at: [Link]
-
N-Methyl-1,3-propanediamine: A Key Intermediate in Pharmaceutical and Chemical Manufacturing. Available at: [Link]
-
Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis - ChemRxiv. Available at: [Link]
-
N-Methyl-1,3-propanediamine: A Key Player in Catalysis and Organic Synthesis. Available at: [Link]
-
Recent asymmetric synthesis of natural products bearing an α-tertiary amine moiety via temporary chirality induction strategies - RSC Publishing. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Scaling the Synthesis of N1-Tritylpropane-1,3-diamine Acetate
Introduction
Welcome to the technical support guide for the synthesis of N1-Tritylpropane-1,3-diamine acetate. This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot-plant, or manufacturing scales. The selective mono-tritylation of a small, symmetrical diamine like 1,3-diaminopropane presents unique challenges that are often magnified during scale-up.[1][2][3] Issues such as controlling selectivity, managing physical properties of intermediates, and ensuring crystalline final products require careful consideration and robust process design.
This guide provides in-depth, experience-driven advice in a question-and-answer format, focusing on practical troubleshooting and the scientific principles behind our recommended solutions. Our goal is to equip you with the knowledge to anticipate challenges, diagnose problems, and implement effective, scalable solutions.
I. Overall Synthesis and Scale-Up Workflow
The synthesis is a two-step process: the selective mono-protection of 1,3-diaminopropane followed by the formation of the acetate salt. Each stage has critical parameters that must be controlled for a successful and scalable process.
Caption: High-level workflow for the scalable synthesis of this compound.
II. Troubleshooting Guide & FAQs
Stage 1: Mono-Tritylation of 1,3-Diaminopropane
Question 1: My reaction produces a significant amount of the N,N'-di-tritylated byproduct. How can I improve selectivity for the desired mono-tritylated product?
Answer: This is the most common challenge and is rooted in the statistical probability of reacting with a symmetrical diamine. To favor mono-protection, you must leverage kinetics and stoichiometry.
-
Causality: The first amino group of 1,3-diaminopropane reacts with trityl chloride to form the desired product. However, this product still has a free amino group that can react with another molecule of trityl chloride to form the di-tritylated impurity. The trityl group is sterically bulky, which helps slow the second reaction, but this effect is often insufficient on its own.[4][5]
-
Solutions for Scale-Up:
-
Use a Large Excess of Diamine: Employing a 5- to 10-fold molar excess of 1,3-diaminopropane relative to trityl chloride is the most effective strategy. This ensures that a molecule of trityl chloride is statistically more likely to encounter an unreacted diamine molecule than a mono-protected one.
-
Slow, Controlled Addition: Add the trityl chloride solution dropwise to the solution of the diamine over an extended period (e.g., 2-4 hours). This maintains a low instantaneous concentration of the tritylating agent, further favoring the reaction with the more abundant starting diamine.
-
Temperature Control: Conduct the addition at a low temperature (0-5 °C). This reduces the reaction rate, enhancing the kinetic selectivity for the more reactive primary amine of the starting material over the slightly less reactive (due to steric hindrance) amine of the product. After addition is complete, the reaction can be allowed to slowly warm to room temperature.[6]
-
Solvent Choice: While pyridine can be used as both a solvent and a base, at scale, using a non-participating solvent like Dichloromethane (DCM) with a tertiary amine base (e.g., Triethylamine, TEA) provides better control.[4]
-
| Parameter | Lab-Scale (Typical) | Scaled-Up (Recommended) | Rationale |
| Diamine:Tr-Cl Ratio | 2 - 3 equivalents | 5 - 10 equivalents | Maximizes statistical probability of mono-reaction. |
| Tr-Cl Addition | Added in portions | Slow, controlled dropwise addition | Avoids localized high concentrations of Tr-Cl. |
| Temperature | Room Temperature | 0-5 °C during addition | Enhances kinetic selectivity. |
Question 2: The reaction seems sluggish or incomplete, even after several hours. What could be the cause?
Answer: Incomplete conversion is often due to reagent quality, insufficient mixing, or moisture.
-
Causality: Trityl chloride is highly susceptible to hydrolysis, forming triphenylmethanol (tritanol), which is unreactive. Moisture in the reagents or solvent will consume the trityl chloride, leading to incomplete reaction.
-
Troubleshooting Steps:
-
Reagent Quality Check: Ensure the trityl chloride is of high purity and has been stored under inert, dry conditions. Check the purity of the 1,3-diaminopropane; it should be colorless.[7]
-
Solvent & Glassware: Use anhydrous solvents and ensure all reactors and addition funnels are thoroughly dried before use.[6] On a large scale, this means performing a solvent flush or ensuring the vessel is "dried to spec" before charging reagents.
-
Mixing Efficiency: Poor mixing can create localized "hot spots" of low reagent concentration. Ensure the agitation is sufficient to maintain a homogeneous mixture, especially in large reactors where baffling is critical.[1]
-
In-Process Control (IPC): Monitor the reaction by TLC or LC-MS. If the reaction has stalled, a small additional charge of trityl chloride might be necessary, but be cautious as this can increase the di-trityl byproduct.
-
Stage 2: Work-up and Purification of N1-Tritylpropane-1,3-diamine
Question 3: During the aqueous workup, I'm struggling with persistent emulsions and product loss. How can I improve the phase separation?
Answer: Emulsions are a common physical challenge during scale-up, caused by the amphiphilic nature of the amine product and salts formed during the quench.[1]
-
Causality: The product contains a hydrophobic trityl group and a hydrophilic amino group, making it act like a surfactant. The amine salt byproduct (e.g., triethylammonium chloride) can also stabilize emulsions.
-
Solutions for Scale-Up:
-
Use Brine: Perform washes with a saturated sodium chloride (brine) solution instead of deionized water. The increased ionic strength of the aqueous phase helps to break emulsions by increasing the density difference and disrupting the stabilizing interface.
-
pH Adjustment: Ensure the pH of the aqueous layer is sufficiently basic (pH > 12) during extraction. This keeps your product in its free base form, maximizing its solubility in the organic solvent and minimizing its presence at the interface.
-
Solvent Choice: If DCM is problematic, consider switching to a less dense, less water-soluble solvent like Ethyl Acetate (EtOAc) or Methyl tert-butyl ether (MTBE) for the extraction.
-
Minimize Agitation Energy: During extraction, use gentle, prolonged agitation rather than high-shear mixing, which can create very fine droplets that are difficult to separate.
-
Question 4: The isolated crude N1-Tritylpropane-1,3-diamine is a thick oil that is difficult to handle. Is column chromatography the only way to purify it before salt formation?
Answer: No, column chromatography is generally not viable or economical for large-scale purification. The best strategy is an acid-base purification followed by direct use in the salt formation step.
-
Causality: The oily nature is the intrinsic property of the free base. Impurities like triphenylmethanol are solids and can interfere with the final crystallization.
-
Chromatography-Free Purification Protocol:
-
Dissolve the crude organic extract in a suitable solvent (e.g., EtOAc).
-
Perform an acidic wash with dilute aqueous HCl (e.g., 1M HCl). The desired mono-tritylated product will protonate and move into the aqueous layer, while non-basic impurities like triphenylmethanol and any di-tritylated product (which is much less basic) will remain in the organic layer.
-
Separate the layers and discard the organic phase.
-
Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 50% NaOH) with vigorous stirring to bring the pH > 12.
-
Extract the now-precipitated or dissolved free base back into a fresh organic solvent (e.g., DCM or EtOAc).
-
Wash the organic layer with brine, dry over sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo. This will yield a much purer oil, ready for salt formation.[8]
-
Stage 3: Acetate Salt Formation and Isolation
Question 5: My final acetate salt is oily, sticky, or fails to crystallize properly. What steps should I take?
Answer: This is a critical final step where purity, stoichiometry, and solvent choice are paramount. An oily or amorphous solid is often a sign of impurity or incorrect conditions.
-
Causality: Crystalline solids form from highly ordered lattices. Impurities disrupt this lattice formation. Residual solvents or an incorrect (non-stoichiometric) amount of acetic acid can also lead to oils or amorphous material. Ammonium acetate and similar salts can be hygroscopic, meaning they readily absorb moisture from the air.[9][10]
-
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting crystallization of the final acetate salt.
-
Detailed Solutions:
-
Purity is Key: Ensure the free base oil from the previous step is as pure as possible. Any significant impurities will inhibit crystallization.
-
Exact Stoichiometry: Use exactly 1.0 molar equivalent of glacial acetic acid. An excess can lead to an oily product. It is best to add the acid slowly at a controlled temperature.
-
Solvent Screening: If a single solvent (like EtOAc) doesn't yield a good solid, try a solvent/anti-solvent system. For example, dissolve the oil in a minimal amount of a polar solvent like Isopropanol (IPA) and then slowly add a non-polar anti-solvent like heptane or MTBE until turbidity is observed, then cool slowly to promote crystallization.
-
Seeding: If you have a small amount of crystalline material from a previous batch, adding a "seed" crystal can initiate crystallization in a supersaturated solution.
-
Control Moisture: Handle the final product in a low-humidity environment to prevent it from becoming sticky due to its hygroscopic nature.[9]
-
III. Scalable Experimental Protocols
Protocol 1: Synthesis of N1-Tritylpropane-1,3-diamine (Crude)
-
Reactor Setup: Charge a clean, dry, inerted reactor with 1,3-diaminopropane (8.0 eq) and Dichloromethane (DCM, 10 volumes relative to Tr-Cl).
-
Cooling: Cool the stirred solution to 0-5 °C.
-
Reagent Preparation: In a separate vessel, dissolve trityl chloride (1.0 eq) in DCM (5 volumes).
-
Controlled Addition: Add the trityl chloride solution to the reactor dropwise via an addition funnel over 2-4 hours, maintaining the internal temperature below 10 °C.
-
Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.
-
IPC-1 (Reaction Completion): Take a sample from the reaction mixture. Quench with water and extract the organic layer. Analyze by TLC or LCMS to confirm the consumption of trityl chloride and check the ratio of mono- to di-tritylated product.
-
Work-up:
-
Quench the reaction by slowly adding water (5 volumes).
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M NaOH (2 x 5 volumes) and then saturated NaCl (brine) (1 x 5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a viscous oil.
-
Protocol 2: Formation and Isolation of this compound
-
Dissolution: Dissolve the crude oil from Protocol 1 in Ethyl Acetate (EtOAc, 10 volumes).
-
Acidification: In a separate vessel, dissolve glacial acetic acid (1.0 eq) in a small amount of EtOAc (1 volume).
-
Salt Formation: Slowly add the acetic acid solution to the stirred solution of the free base at room temperature. A precipitate should begin to form.
-
Crystallization: Stir the resulting slurry at room temperature for 2 hours, then cool to 0-5 °C and stir for an additional 2 hours to maximize precipitation.
-
IPC-2 (Completion of Precipitation): Sample the supernatant liquid and analyze by TLC/LCMS to ensure minimal product remains in solution.
-
Filtration: Filter the solid product using a Nutsche filter or centrifuge.
-
Washing: Wash the filter cake with cold EtOAc (2 x 2 volumes) to remove residual impurities.
-
Drying: Dry the solid product under vacuum at 40-50 °C until a constant weight is achieved.
IV. References
-
Wikipedia. (2023). 1,3-Diaminopropane. Retrieved from [Link]
-
Advanced Journal of Chemistry, Section A. (2021). Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography. Retrieved from [Link]
-
Google Patents. (2021). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine. Retrieved from
-
MDPI. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Retrieved from [Link]
-
Zervas, L., & Theodoropoulos, D. M. (1956). N-Tritylamino Acids and Peptides. A New Method of Peptide Synthesis. Journal of the American Chemical Society, 78(7), 1359–1363. Retrieved from [Link]
-
Google Patents. (1997). WO1997002231A1 - Process for the preparation of 1,3-diaminopropane derivatives and intermediates useful in this process. Retrieved from
-
Boron Molecular. (n.d.). N1,N1′-(propane-1,3-diyl)bis(propane-1,3-diamine). Retrieved from [Link]
-
WIPO Patentscope. (2002). WO/2002/006209 SYNTHESIS METHOD FOR N1,N3-BIS (2.AMINOETHYL) PROPANE-1,3-DIAMINE.... Retrieved from [Link]
-
Total Synthesis. (n.d.). Trityl Protecting Group: Trityl Chloride Protection & Deprotection. Retrieved from [Link]
-
Google Patents. (2015). CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method. Retrieved from
-
PubChem. (n.d.). N1,N3-Diethylpropane-1,3-diamine. Retrieved from [Link]
-
Wikipedia. (2023). N,N′-Dimethyl-1,3-propanediamine. Retrieved from [Link]
-
SciELO México. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tritylamines. Retrieved from [Link]
-
PubMed. (2013). Characterization and quantification of N-(3-aminopropyl)-N-dodecyl-1,3-propanediamine biocide by NMR, HPLC/MS and titration techniques. Retrieved from [Link]
-
Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory?. Retrieved from [Link]
-
PMC. (2020). Diamine Biosynthesis: Research Progress and Application Prospects. Retrieved from [Link]
-
ACS Omega. (2018). Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl4). Retrieved from [Link]
-
Wikipedia. (2023). Ammonium acetate. Retrieved from [Link]
-
Redalyc. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]
-
ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. Retrieved from [Link]
-
YouTube. (2023). Struggling with Synthesis? This ONE Hack Changes Everything!. Retrieved from [Link]
-
SpringerLink. (2016). Challenges of scaling up chemical processes (based on real life experiences). Retrieved from [Link]
-
YouTube. (2023). What Are Common Mistakes In Chemistry Synthesis Reactions?. Retrieved from [Link]
-
ResearchGate. (2017). Yields and purities on mono-Boc protection of diamines (1a-9a). Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Efficient Approach for the Tritylation of Alcohols Using Recyclable Lewis Acid-Based Ionic Liquid (EMIM·AlCl 4 ). Retrieved from [Link]
-
PMC. (2022). Synthesis of Unsymmetrical Vicinal Diamines via Directed Hydroamination. Retrieved from [Link]
-
ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]
-
YouTube. (2023). Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis. Retrieved from [Link]
-
Organic Syntheses. (2007). mono carbamate protection of aliphatic diamines using alkyl phenyl carbonates. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How to Troubleshoot a Reaction. Retrieved from [Link]
-
ResearchGate. (2017). How can I remove 1,3-PropaneDiamine from reaction mixture?. Retrieved from [Link]
-
Lab Alley. (2024). Ammonium Acetate, Crystals, ACS Grade. Retrieved from [Link]
-
Drug Discovery and Development. (2007). Micrograms to Kilos: The Challenges of Scaling. Retrieved from [Link]
-
Google Patents. (2021). CN111632400B - Recrystallization purification method of enamine salt. Retrieved from
-
Sciforum. (2017). Selective Mono-Boc-Protection of Bispidine. Retrieved from [Link]
Sources
- 1. reddit.com [reddit.com]
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- 5. Amino protecting group—triphenylmethyl series [en.highfine.com]
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- 8. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]
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- 10. laballey.com [laballey.com]
Validation & Comparative
A Strategic Guide to Diamine Linkers in Bioconjugation: A Comparative Analysis of N1-Tritylpropane-1,3-diamine Acetate
In the intricate landscape of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs), the choice of a linker molecule is a critical determinant of efficacy, stability, and overall success.[] This guide provides a deep dive into the strategic considerations for selecting diamine linkers, with a specific focus on the unique properties of N1-Tritylpropane-1,3-diamine acetate and a comparative analysis against other commonly employed diamine linkers.
The Pivotal Role of Linkers in Bioconjugate Design
Linkers are the architectural bridge connecting a biological macromolecule, such as an antibody, to a payload, which could be a cytotoxic drug, a fluorescent probe, or another molecule of interest.[2] An ideal linker must maintain a stable connection in the systemic circulation to prevent premature payload release, yet facilitate the efficient liberation of the active payload at the target site.[3] The physicochemical properties of the linker, such as its length, flexibility, and hydrophilicity, significantly influence the solubility, stability, and pharmacokinetic profile of the entire bioconjugate.[4]
Diamine linkers, characterized by the presence of two amine functional groups, are a versatile class of linkers that can be employed in various bioconjugation strategies. One of the primary applications of diamine linkers is to bridge a carboxyl group on a protein or payload with another functional group, often through the use of carbodiimide chemistry.
In Focus: this compound
This compound is a heterobifunctional linker that offers precise control over the conjugation process. Its structure is strategically designed with three key components:
-
Propane-1,3-diamine backbone: This short, flexible aliphatic chain provides spatial separation between the conjugated molecules, which can be crucial for maintaining the biological activity of the protein and the potency of the payload.
-
Trityl (triphenylmethyl) protecting group: The bulky trityl group selectively blocks one of the primary amines, allowing for a sequential and controlled conjugation strategy.[5] This is a significant advantage over simple diamines where competitive reactions at both ends can lead to a heterogeneous mixture of products, including undesirable cross-linking.[6] The trityl group is known for its acid lability, enabling its removal under mild acidic conditions to expose the second amine for subsequent conjugation.[7]
-
Acetate salt: The acetate salt form enhances the solubility and ease of handling of the linker in aqueous buffers commonly used in bioconjugation reactions.
The strategic inclusion of the trityl group transforms a simple diamine into a tool for directed synthesis, minimizing the formation of undesirable byproducts and simplifying the purification of the final bioconjugate.
Comparative Analysis: this compound vs. Alternative Diamine Linkers
The selection of a diamine linker is a nuanced decision that depends on the specific requirements of the bioconjugate. Here, we compare this compound to other classes of diamine linkers to highlight its relative strengths and weaknesses.
| Linker Class | Representative Example | Key Characteristics | Advantages | Disadvantages |
| Trityl-Protected Alkyl Diamine | This compound | Heterobifunctional, acid-labile protection, short alkyl spacer | Controlled, sequential conjugation , reduced byproducts, good for multi-step synthesis | Requires a deprotection step, the bulky trityl group may introduce steric hindrance in some contexts |
| Short-Chain Alkyl Diamines | Ethylenediamine | Short, flexible, hydrophilic | Simple structure, readily available, can create compact conjugates | Lack of reaction control (homobifunctional) , potential for cross-linking and polymerization, may be too short for some applications |
| Long-Chain Alkyl Diamines | Hexamethylenediamine | Longer, flexible, more hydrophobic | Provides greater spatial separation, can improve payload activity by reducing steric hindrance from the antibody | Increased hydrophobicity can lead to aggregation, still lacks regiocontrol in conjugation |
| PEGylated Diamines | Diamino-PEG | Hydrophilic, flexible, variable length | Improves solubility and pharmacokinetics , reduces aggregation, can increase the hydrodynamic radius of the conjugate | May be more expensive, potential for immunogenicity with very long PEG chains |
| Cyclic Diamines | Piperazine | Rigid, conformationally constrained | The rigid structure can provide a more defined spatial orientation between the antibody and payload | Less flexible, which may not be optimal for all antibody-payload combinations |
The primary advantage of this compound lies in the control it offers. For complex bioconjugates requiring multiple, specific modifications, the ability to selectively deprotect and react the second amine is invaluable.
Experimental Data Insights
While direct, head-to-head comparative studies with extensive quantitative data for this compound are not abundant in publicly available literature, we can infer its performance based on the well-documented chemistry of its components.
-
Reactivity and Stability: The reactivity of the unprotected primary amine is influenced by its pKa and steric accessibility.[8] The trityl-protected amine is stable under neutral and basic conditions, allowing for a wide range of initial conjugation chemistries. The subsequent deprotection is typically achieved with mild acid (e.g., dilute acetic acid or trifluoroacetic acid), a condition that must be optimized to avoid denaturation of the biomolecule.[7]
-
Conjugate Stability: The stability of the final conjugate is primarily determined by the bonds formed during the conjugation reactions (e.g., amide bonds), which are generally very stable.[2] Studies comparing different linker strategies have shown that linker chemistry has a profound impact on the stability and in vivo performance of ADCs.[2]
Experimental Workflows and Protocols
To illustrate the practical application of these linkers, we provide a generalized experimental workflow and a more specific protocol for a two-step conjugation process that leverages the properties of a protected diamine linker like this compound.
General Bioconjugation Workflow
Caption: General workflow for a two-step bioconjugation process.
Protocol: Two-Step Conjugation Using a Trityl-Protected Diamine Linker
This protocol describes the conjugation of a payload with a carboxyl group to an antibody with an available amine, using this compound as the linker.
Materials:
-
Antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Payload with a carboxyl group
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer (e.g., MES buffer, pH 6.0)
-
Deprotection Buffer (e.g., 2% acetic acid in water)
-
Conjugation Buffer (e.g., PBS, pH 7.4)
-
Quenching solution (e.g., 1M Tris buffer, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography or dialysis)
Procedure:
Step 1: Activation of Payload and Conjugation to Linker
-
Dissolve the carboxyl-containing payload in an appropriate organic solvent (e.g., DMSO or DMF) and then dilute into Activation Buffer.
-
Add a 5-10 fold molar excess of EDC and NHS to the payload solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxyl group.
-
Add a 10-20 fold molar excess of this compound to the activated payload solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature.
-
Purify the payload-linker intermediate using reverse-phase HPLC to remove excess reagents.
Step 2: Deprotection of the Trityl Group
-
Dissolve the purified payload-linker intermediate in the Deprotection Buffer.
-
Incubate for 30-60 minutes at room temperature. The progress of the deprotection can be monitored by HPLC.
-
Lyophilize or evaporate the solvent to obtain the deprotected payload-linker.
Step 3: Conjugation to the Antibody
-
Prepare the antibody in Conjugation Buffer.
-
Activate the desired number of carboxyl groups on the antibody using EDC and NHS as described in Step 1.
-
Add the deprotected payload-linker to the activated antibody solution in a desired molar ratio (e.g., 5-10 fold excess).
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding the quenching solution.
-
Purify the final antibody-drug conjugate using size-exclusion chromatography or dialysis to remove unreacted payload-linker and other reagents.
Step 4: Characterization
-
Determine the protein concentration using a standard assay (e.g., BCA or A280).
-
Determine the Drug-to-Antibody Ratio (DAR) using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry.[9]
Trityl Group Deprotection Mechanism
Caption: Acid-catalyzed deprotection of a trityl-protected amine.
Conclusion and Strategic Recommendations
This compound represents a sophisticated choice for bioconjugation strategies that demand precision and control. Its key advantage, the acid-labile trityl protecting group, enables a stepwise approach to synthesis, minimizing the formation of heterogeneous products and simplifying downstream purification.
Choose this compound when:
-
Sequential conjugation is required: When different molecules need to be attached to the same linker in a specific order.
-
Control over stoichiometry is critical: To minimize the formation of cross-linked or polymerized byproducts.
-
The biomolecule is stable under mild acidic deprotection conditions.
Consider alternatives when:
-
A simple, one-step conjugation is sufficient: For less complex conjugates, a homobifunctional diamine may be more cost-effective and time-efficient.
-
Hydrophilicity is a primary concern: PEGylated diamines are superior for improving the solubility and pharmacokinetic profile of hydrophobic payloads.
-
A rigid spacer is needed: Cyclic diamines can offer a more defined orientation between the conjugated partners.
The field of bioconjugation is continually evolving, with new linker technologies emerging to address the challenges of creating more effective and safer targeted therapies. A thorough understanding of the fundamental properties of different linkers, as exemplified by the comparative analysis in this guide, is essential for the rational design and successful development of next-generation bioconjugates.
References
-
Thermo Fisher Scientific. (2018, May 3). Strategies for successful crosslinking and bioconjugation applications. YouTube. [Link]
-
Strop, P., Liu, S. H., Dorywalska, M., Delaria, K., Dushin, R. G., Tran, T. T., ... & Farias, S. E. (2014). Antibody drug conjugates: design and selection of linker, payload and conjugation chemistry. The AAPS journal, 16(3), 399–412. [Link]
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Simanek, E. E., Wesson, K. A., & Zimmerman, S. C. (2011). Identification of diamine linkers with differing reactivity and their application in the synthesis of a melamine dendrimers. Beilstein journal of organic chemistry, 7, 1339–1346. [Link]
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Su, Z., Xiao, D., Xie, F., Liu, Y., & Wang, Y. (2021). Antibody–drug conjugates: recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(11), 3436–3457. [Link]
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Jain, N., Smith, S. W., Ghone, S., & Tomczuk, B. (2015). Linker design for antibody–drug conjugates. Pharmaceutical research, 32(11), 3526–3540. [Link]
-
Sygnature Discovery. (2025, April 7). Linker Technologies in ADCs - How They Impact Efficacy & Stability. YouTube. [Link]
-
van der Meel, R., Oliveira, S., Altintas, I., Haselberg, R., van der Veeken, J., Roovers, R. C., ... & Lammers, T. (2017). A new class of tunable acid-sensitive linkers for native drug release based on the trityl protecting group. Bioconjugate chemistry, 28(7), 1919–1928. [Link]
-
Budak, Y., & Ceran, Ş. (2022). Synthesis and reactivity of novel trityl-type protecting groups. ACG Publications, 16(1), 1-9. [Link]
-
ACS Publications. (n.d.). Reactivity Profiling for High-Yielding Ynamine-Tagged Oligonucleotide Click Chemistry Bioconjugations. [Link]
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ACS Publications. (n.d.). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates. [Link]
-
Al-Gharabli, S. I., & Albericio, F. (2022). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. Molecules, 27(19), 6599. [Link]
-
AxisPharm. (2024, November 18). How Linker Design Drives the Success of Antibody-Drug Conjugates (ADCs). [Link]
-
ResearchGate. (n.d.). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. [Link]
-
LCGC International. (2025, January 28). Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. [Link]
-
ResearchGate. (2025, December 15). Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition. [Link]
-
Wikipedia. (n.d.). N,N′-Dimethyl-1,3-propanediamine. Retrieved from [Link]
-
ACS Publications. (n.d.). Exploring a Structural Data Mining Approach to Design Linkers for Head-to-Tail Peptide Cyclization. [Link]
-
Le, T. T., & Le, H. T. (2021). New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. Molecules, 26(15), 4583. [Link]
-
Oakwood Chemical. (n.d.). N1,N1-Diethylpropane-1,3-diamine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tritylamines. Retrieved from [Link]
-
Chen, X., Zaro, J. L., & Shen, W. C. (2013). Fusion protein linkers: property, design and functionality. Advanced drug delivery reviews, 65(10), 1357–1369. [Link]
-
Atlas Antibodies. (n.d.). Bioconjugation application notes. [Link]
-
MDPI. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. [Link]
-
ResearchGate. (2023, April 3). Genetically encoded crosslinkers to address protein–protein interactions. [Link]
-
Boron Molecular. (n.d.). N1,N1′-(propane-1,3-diyl)bis(propane-1,3-diamine). Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating N1-Tritylpropane-1,3-diamine Acetate for Advanced Drug Delivery
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the performance of N1-Tritylpropane-1,3-diamine acetate as a novel transfection reagent for drug delivery, particularly for nucleic acid-based therapeutics. Through a detailed comparison with industry-standard reagents—the lipid-based Lipofectamine™ 3000 and the polymer-based Polyethylenimine (PEI)—this document outlines the necessary experimental protocols to rigorously assess its efficacy, safety, and overall potential.
Introduction: The Rationale Behind this compound in Drug Delivery
The molecular architecture of this compound suggests a promising candidate for non-viral gene delivery. The propane-1,3-diamine backbone provides a cationic core, essential for the electrostatic condensation of negatively charged nucleic acids like mRNA and plasmid DNA into nanoparticles.[1] The bulky, hydrophobic trityl group is hypothesized to play a crucial role in the self-assembly of these nanoparticles and facilitate interaction with and transport across the lipid bilayer of the cell membrane. This unique combination of a flexible cationic backbone and a sterically significant hydrophobic moiety could offer advantages in terms of nanoparticle stability, cellular uptake, and endosomal escape.
This guide will walk you through a head-to-head comparison of this compound with two widely used transfection reagents:
-
Lipofectamine™ 3000: A popular lipid-based reagent known for its high transfection efficiency in a broad range of cell lines.[2][3]
-
Polyethylenimine (PEI): A cationic polymer widely used for its cost-effectiveness and efficiency in condensing DNA into nanoparticles.[4][5]
By following the detailed protocols herein, researchers can generate robust, comparative data to determine the specific advantages and potential applications of this compound in their own drug delivery studies.
Part 1: Physicochemical Characterization of Transfection Complexes
The first step in validating a new transfection reagent is to characterize the physical properties of the nanoparticles it forms with the nucleic acid payload. These characteristics are critical determinants of transfection efficiency and cellular toxicity.
Key Physicochemical Parameters
| Parameter | Technique | Importance in Drug Delivery |
| Hydrodynamic Diameter | Dynamic Light Scattering (DLS) | Influences cellular uptake mechanism and biodistribution. |
| Polydispersity Index (PDI) | Dynamic Light Scattering (DLS) | A measure of the size distribution homogeneity of the nanoparticles. |
| Zeta Potential | Electrophoretic Light Scattering (ELS) | Indicates the surface charge of the nanoparticles, which affects their stability in suspension and interaction with the cell membrane. |
| Nucleic Acid Condensation | Gel Retardation Assay | Confirms the ability of the reagent to fully condense the nucleic acid at different ratios. |
Experimental Workflow: Nanoparticle Formulation and Characterization
Caption: Workflow for the formulation and physicochemical characterization of transfection complexes.
Illustrative Comparative Data
| Reagent | Optimal N/P Ratio | Hydrodynamic Diameter (nm) | PDI | Zeta Potential (mV) |
| This compound | 6:1 | 120 ± 15 | 0.18 ± 0.05 | +35 ± 5 |
| Lipofectamine™ 3000 | 4:1 | 150 ± 20 | 0.25 ± 0.07 | +40 ± 6 |
| Polyethylenimine (PEI) | 10:1 | 180 ± 30 | 0.35 ± 0.10 | +25 ± 8 |
Part 2: In Vitro Performance Evaluation
The ultimate measure of a transfection reagent's performance is its ability to efficiently deliver a functional nucleic acid payload into cells with minimal cytotoxicity. This section outlines the key in vitro assays for this evaluation.
Experimental Design: A Side-by-Side Comparison
The following experiments should be conducted in parallel using a well-characterized cell line (e.g., HEK293T or HeLa cells) and a reporter plasmid (e.g., pEGFP-N1 for Green Fluorescent Protein expression).
Transfection Efficiency Assessment
Objective: To quantify the percentage of cells successfully transfected with the reporter gene.
Methodology:
-
Cell Seeding: Plate cells in a 24-well plate to achieve 70-90% confluency at the time of transfection.[6]
-
Complex Formation: Prepare transfection complexes of this compound, Lipofectamine™ 3000, and PEI with the pEGFP-N1 plasmid at their optimal N/P ratios in serum-free media.[7]
-
Transfection: Add the complexes to the cells and incubate for 4-6 hours.
-
Post-Transfection: Replace the transfection medium with complete growth medium and incubate for 48 hours.
-
Analysis:
-
Fluorescence Microscopy: Qualitatively assess GFP expression.
-
Flow Cytometry: Quantify the percentage of GFP-positive cells and the mean fluorescence intensity.[8]
-
Cytotoxicity Evaluation
Objective: To determine the impact of the transfection reagents on cell viability.
Methodology:
Two complementary assays are recommended to assess cytotoxicity:
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating loss of membrane integrity.[9][10]
-
MTT Assay: Measures the metabolic activity of viable cells.[11]
-
Cell Treatment: Expose cells to the transfection complexes under the same conditions as the transfection efficiency assay.
-
Assay Performance: At 24 and 48 hours post-transfection, perform the LDH and MTT assays according to the manufacturer's protocols.
-
Data Analysis: Calculate cell viability as a percentage relative to untreated control cells.
Experimental Workflow: In Vitro Transfection and Analysis
Caption: Workflow for in vitro transfection efficiency and cytotoxicity assessment.
Illustrative Comparative Performance Data
| Reagent | Transfection Efficiency (% GFP+ cells) | Cell Viability (MTT Assay, % of control) | Cytotoxicity (LDH Release, % of max) |
| This compound | 85 ± 5% | 90 ± 8% | 12 ± 4% |
| Lipofectamine™ 3000 | 90 ± 4% | 85 ± 7% | 18 ± 5% |
| Polyethylenimine (PEI) | 70 ± 10% | 65 ± 12% | 30 ± 8% |
Part 3: Mechanistic Insights and Advanced Validation
Understanding the "why" behind the performance of this compound is crucial for its rational application and further development.
Serum Stability of Transfection Complexes
Rationale: The presence of serum proteins can interfere with the formation and stability of transfection complexes, impacting their in vivo applicability.[7][8]
Protocol:
-
Prepare transfection complexes as previously described.
-
Incubate the complexes in the presence of 10% and 50% fetal bovine serum (FBS) for various time points (e.g., 0, 1, 2, 4 hours).
-
At each time point, measure the hydrodynamic diameter and PDI of the complexes using DLS. A significant increase in size or PDI indicates aggregation and instability.
Endosomal Escape Efficiency
Rationale: A key hurdle in non-viral gene delivery is the escape of the nucleic acid payload from the endosome before it is degraded in the lysosome. The "proton sponge" effect is a common mechanism for endosomal escape, particularly for polyamines like PEI.[5]
Hypothesized Mechanism for this compound: The diamine backbone of this compound is expected to act as a proton sponge. As the endosome acidifies, the amine groups become protonated, leading to an influx of chloride ions and water, causing osmotic swelling and eventual rupture of the endosome, releasing the nucleic acid into the cytoplasm.
Caption: Hypothesized "proton sponge" mechanism for endosomal escape of this compound complexes.
Conclusion: A Framework for Innovation
This guide provides a robust, scientifically-grounded framework for the comprehensive evaluation of this compound as a novel drug delivery vehicle. By systematically comparing its performance against established standards like Lipofectamine™ 3000 and PEI, researchers can generate the critical data needed to understand its strengths and weaknesses. The unique chemical structure of this compound holds the potential for a highly efficient and biocompatible transfection reagent. The protocols and comparative data presented herein serve as a roadmap for validating this potential and paving the way for its application in the next generation of nucleic acid-based therapies.
References
- Al-dosari, M. S., & Gao, X. (2009). Nonviral gene delivery: principle, limitations, and recent progress. AAPS J, 11(4), 671-681.
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QIAGEN. (n.d.). General guidelines for successful transfection. Retrieved from [Link]
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Labster. (n.d.). Molecular mechanism of Lipofectamine 3000. Retrieved from [Link]
- Li, B., et al. (2022). Lipid carriers for mRNA delivery. Acta Pharmaceutica Sinica B, 12(7), 2949-2966.
- Xiong, Y., et al. (2023). Cationic Polymers as Transfection Reagents for Nucleic Acid Delivery. Pharmaceutics, 15(5), 1502.
- Beigelman, L., & Mikhailov, S. N. (2007). Transient protection in nucleoside synthesis using trityl groups: is it necessary to block hydroxyl groups?. Current protocols in nucleic acid chemistry, Chapter 2, Unit 2.1.
- Han, X., et al. (2023). Lipid nanoparticles: Composition, formulation, and application. Chinese Chemical Letters, 34(6), 108003.
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OZ Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
- Geßner, C., et al. (2015). A Method to Evaluate the Efficiency of Transfection Reagents in an Adherent Zebrafish Cell Line. Zebrafish, 12(2), 148-155.
- Xiong, Y., et al. (2023). Cationic Polymers as Transfection Reagents for Nucleic Acid Delivery. Pharmaceutics, 15(5), 1502.
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Addgene. (n.d.). General Transfection. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 1, 3-diaminopropane derivatives and intermediates useful in this process.
- Üner, M. (2023). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Applied Sciences, 13(13), 7879.
- Le-Nguyen, D., et al. (1997). Acid Binding and Detritylation During Oligonucleotide Synthesis. Nucleic Acids Research, 25(15), 3050-3055.
- Li, Y., et al. (2024). Cationic Lipid Pairs Enhance Liver-to-Lung Tropism of Lipid Nanoparticles for In Vivo mRNA Delivery. ACS Applied Materials & Interfaces, 16(19), 23155-23167.
- Cardarelli, F., et al. (2016). The intracellular trafficking mechanism of Lipofectamine-based transfection reagents and its implication for gene delivery. Scientific reports, 6, 25644.
-
G-Biosciences. (2020). LDH Cytotoxicity Assay FAQs. Retrieved from [Link]
-
Pharma's Almanac. (2023). The Value of a Custom Lipid Solutions Provider for mRNA Delivery. Retrieved from [Link]
- Li, J., et al. (2019). Synthetic Approaches for Nucleic Acid Delivery: Choosing the Right Carriers. Polymers, 11(7), 1167.
-
Royal Society of Chemistry. (2024). Advancing nucleic acid delivery through cationic polymer design: non-cationic building blocks from the toolbox. Retrieved from [Link]
- Google Patents. (n.d.). Methods for preparing lipid nanoparticles.
- Obasanjo, O. O., et al. (2008). Novel N,N'-diacyl-1,3-diaminopropyl-2-carbamoyl bivalent cationic lipids for gene delivery--synthesis, in vitro transfection activity, and physicochemical characterization. The FEBS journal, 275(1), 124-138.
- Üner, M. (2023). Lipid Nanoparticles: Formulation, Production Methods and Characterization Protocols. Applied Sciences, 13(13), 7879.
-
CELLnTEC. (n.d.). Transfection with PEI. Retrieved from [Link]
- Connolly, B. A. (1987). The synthesis of oligonucleotides containing a primary amino group at the 5'-terminus. Nucleic acids research, 15(7), 3131-3139.
-
Polyplus. (2024). Fine-Tuning Your mRNA-LNP Formulation With An Innovative Cationic Lipid Library. Retrieved from [Link]
- Singh, M., et al. (2009). Effect of Serum on Transfection by Polyethylenimine/Virus-Like Particle Hybrid Gene Delivery Vectors. Journal of biomaterials science. Polymer edition, 20(1), 111-127.
- Wießler, M., et al. (2001). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology in vitro, 15(4-5), 379-385.
-
ResearchGate. (n.d.). How does Lipofectamine 3000 work?. Retrieved from [Link]
-
GenScript. (2023). Advancing Small Nucleic Acid Drug Development with a One-Stop Solution. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Comparison of transfection efficiency of polymer-based and lipid-based transfection reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). New Synthesis of N-Monosubstituted Propane-1,3-diamines. Retrieved from [Link]
-
bioRxiv. (2023). Development and optimisation of cationic lipid nanoparticles for mRNA delivery. Retrieved from [Link]
-
McGill University. (2024). Establishing and Optimizing a Lipid Nanoparticle Encapsulation Process for Production of Stable mRNA-LNPs. Retrieved from [Link]
-
Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit. Retrieved from [Link]
- Zhang, X., et al. (2017). An improved method for increasing the efficiency of gene transfection and transduction. Oncotarget, 8(3), 4035-4043.
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- 5. Synthetic Approaches for Nucleic Acid Delivery: Choosing the Right Carriers - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Application of N1-Tritylpropane-1,3-diamine Acetate: A Comparative Guide for Advanced Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis, the choice of a linker molecule is a critical decision that can profoundly influence the efficiency, purity, and ultimate success of a multi-step synthesis. This guide provides a deep dive into the properties and potential applications of N1-Tritylpropane-1,3-diamine acetate, benchmarking it against a landscape of commercially available linkers used in solid-phase synthesis, bioconjugation, and the development of novel therapeutics like Proteolysis Targeting Chimeras (PROTACs).
As Senior Application Scientists, we recognize that the selection of a linker extends beyond a simple catalog choice. It is a strategic decision rooted in a thorough understanding of the linker's chemical behavior, its stability profile, and its compatibility with the overall synthetic route. This guide is structured to provide not just data, but a logical framework for making informed decisions, grounded in the principles of scientific integrity and practical, field-tested insights.
Understanding the Core Moiety: The this compound Linker
This compound is a bifunctional linker characterized by a propane-1,3-diamine backbone. One of the primary amines is protected by a trityl group, a bulky and acid-labile protecting group. The acetate salt form enhances its solubility and handling characteristics. The core value of this linker lies in the strategic combination of a flexible three-carbon spacer and the unique properties of the trityl protecting group.
Key Structural Features and Inferred Properties:
-
Propane-1,3-diamine Backbone: This provides a short, flexible chain, which can be advantageous in applications requiring precise spatial orientation between two conjugated molecules.[1]
-
Monoprotected Primary Amine: The single trityl group allows for sequential and controlled reactions. The unprotected primary amine is available for initial conjugation, while the trityl-protected amine can be deprotected under specific, mild acidic conditions to reveal a second reactive site.
-
Trityl (Triphenylmethyl) Protecting Group: The trityl group is known for its steric bulk, which can prevent unwanted side reactions at the protected amine.[2] Its key advantage is its lability to mild acidic conditions, allowing for selective deprotection without affecting other acid-sensitive functionalities that might be present in the molecule.[3][4] The removal conditions are typically gentle, often employing trifluoroacetic acid (TFA) in dichloromethane.[4]
-
Acetate Salt: The acetate salt form generally improves the handling, stability, and solubility of the diamine in various solvents.
Figure 1. Key components and functionalities of this compound.
Benchmarking Against Commercially Available Linkers
The utility of this compound can be best understood by comparing its inferred properties with those of established linkers in various applications.
Solid-Phase Peptide Synthesis (SPPS)
In SPPS, linkers are crucial for anchoring the growing peptide chain to a solid support.[5] The choice of linker dictates the C-terminal functionality of the cleaved peptide (e.g., acid or amide).
| Linker Type | Cleavage Conditions | C-Terminal Functionality | Comparison with this compound |
| Wang Resin | Strong Acid (e.g., 95% TFA) | Carboxylic Acid | The trityl group on the diamine linker is significantly more acid-labile than the ester linkage of Wang resin. This would allow for orthogonal deprotection strategies. |
| Rink Amide Resin | Moderate Acid (e.g., 20-50% TFA) | Amide | The cleavage conditions for Rink amide are similar to those for trityl group removal. The diamine linker could be used to generate a C-terminal amine-extended peptide, offering a different functionality than a simple amide. |
| 2-Chlorotrityl Chloride Resin | Very Mild Acid (e.g., 1% TFA) | Carboxylic Acid | Both utilize trityl chemistry, offering mild cleavage. The diamine linker provides a handle for further modification after cleavage, which is not an inherent feature of the 2-CTC resin itself. |
This compound is not a direct replacement for traditional SPPS resins but could be employed for synthesizing peptides with a C-terminal aminopropyl modification. The workflow would involve coupling the free amine of the linker to a resin, followed by peptide synthesis on the deprotected N-trityl amine.
Figure 2. Hypothetical workflow for using the diamine linker in SPPS.
Bioconjugation and ADC Linkers
In bioconjugation, particularly for Antibody-Drug Conjugates (ADCs), linkers connect a cytotoxic payload to an antibody.[6] Linker stability in circulation and efficient cleavage at the target site are paramount.
| Linker Type | Cleavage Mechanism | Key Features | Comparison with this compound |
| Hydrazone Linkers | Acid-labile (pH-sensitive) | Cleaved in the acidic environment of endosomes/lysosomes.[7] | The trityl group is also acid-labile, suggesting the diamine linker could be explored for pH-sensitive release, though its cleavage kinetics would need to be optimized. |
| Disulfide Linkers | Reductive cleavage | Cleaved by high intracellular glutathione concentrations.[7] | This is an orthogonal cleavage mechanism. The diamine linker does not have a disulfide bond. |
| Peptide Linkers (e.g., Val-Cit) | Protease-cleavable | Cleaved by specific lysosomal proteases (e.g., Cathepsin B). | This is a biologically specific cleavage mechanism not present in the diamine linker. |
| Non-cleavable Linkers (e.g., SMCC) | Stable | The entire ADC-linker-payload complex is internalized and degraded. | The diamine linker is inherently cleavable due to the trityl group. |
The this compound could potentially be used as a short, acid-cleavable linker in bioconjugation. Its simple structure is a departure from the more complex peptide or enzymatically-cleavable linkers.
PROTAC Linkers
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase for degradation.[8] The linker plays a crucial role in optimizing the ternary complex formation.
| Linker Type | Common Composition | Key Role | Comparison with this compound |
| PEG Linkers | Polyethylene glycol chains | Enhance solubility and provide flexibility.[9][10] | The propane-1,3-diamine backbone is much shorter and less hydrophilic than typical PEG linkers. It would offer a more rigid and defined spatial orientation. |
| Alkyl Chains | Simple hydrocarbon chains | Provide hydrophobicity and rigidity.[9][10] | The propane-1,3-diamine linker is a short alkyl chain with terminal amine functionalities, making it a building block for more complex PROTAC linkers. |
| Alkyl/Ether Linkers | Combination of alkyl and ether units | Balances solubility and conformational flexibility. | The diamine linker is a purely alkyl-amino chain. |
The this compound is best viewed as a foundational building block for constructing PROTAC linkers. Its monoprotected nature allows for the sequential attachment of the E3 ligase binder and the target protein ligand. The short, defined length of the propane-1,3-diamine core could be beneficial in structure-activity relationship (SAR) studies where precise control over the distance between the two ends of the PROTAC is desired.
Figure 3. Sequential synthesis of a PROTAC using the diamine linker.
Experimental Protocols: A Guide to Application
The following protocols are provided as a starting point for researchers looking to incorporate this compound into their synthetic workflows.
Protocol 1: Immobilization on a Solid Support
This protocol describes the attachment of the linker to a chloromethylated resin (Merrifield resin), a common starting point for solid-phase synthesis.
Objective: To covalently attach the free amine of this compound to a solid support.
Materials:
-
Merrifield resin (1% DVB, 100-200 mesh)
-
This compound
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Swell the Merrifield resin (1 eq) in DMF for 1 hour.
-
Dissolve this compound (5 eq) and DIPEA (10 eq) in DMF.
-
Add the solution to the swollen resin and shake at room temperature for 24 hours.
-
Filter the resin and wash sequentially with DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum.
-
Self-Validation: The success of the loading can be quantified using a Kaiser test on a small sample of the resin after trityl deprotection to detect the presence of the newly introduced primary amine.
Protocol 2: Trityl Group Deprotection
This protocol outlines the selective removal of the trityl protecting group.
Objective: To expose the second primary amine for subsequent reactions.
Materials:
-
Trityl-protected substrate (e.g., the resin from Protocol 1)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Dichloromethane (DCM)
Procedure:
-
Swell the trityl-protected resin in DCM.
-
Prepare a deprotection solution of 2% TFA and 2% TIS in DCM.
-
Treat the resin with the deprotection solution for 5 minutes, repeating three times.
-
Wash the resin with DCM (3x), DIPEA in DMF (1:9 v/v) (2x), and DCM (3x).
-
Self-Validation: A positive Kaiser test on a small sample of the resin will indicate the successful deprotection and presence of a free primary amine.
Conclusion: A Versatile Building Block for Controlled Synthesis
This compound emerges not as a direct, drop-in replacement for any single class of commercially available linkers, but as a versatile and strategic building block. Its value is most pronounced in applications that benefit from:
-
Sequential Conjugation: The monoprotected nature is ideal for the controlled, stepwise assembly of complex molecules like PROTACs.
-
Orthogonal Deprotection: The acid-lability of the trityl group offers a deprotection strategy that is orthogonal to many other protecting groups used in complex synthesis.
-
Precise Spacing: The short, three-carbon backbone provides a rigid and defined distance, which is a valuable parameter to control in SAR studies.
While direct, head-to-head experimental data against all commercial linkers is not yet prevalent in the literature, the fundamental principles of its constituent parts provide a strong rationale for its application in advanced synthetic strategies. As the demand for more complex and precisely engineered molecules grows, the strategic use of such well-defined, bifunctional linkers will undoubtedly become increasingly important.
References
-
MDPI. (2023). (S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. Molbank, 2023(1), M1563. [Link]
- Google Patents. (2013). CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method.
-
University of Bristol. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. Retrieved from [Link]
- Google Patents. (2010). CN101735068A - Preparation method of N, N, N, N-tetramethyl-1, 3-propane diamine.
-
PubChem. (n.d.). N1,N3-Diethylpropane-1,3-diamine. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,3-Diaminopropane. Retrieved from [Link]
-
Boron Molecular. (n.d.). N1,N1′-(propane-1,3-diyl)bis(propane-1,3-diamine). Retrieved from [Link]
-
ResearchGate. (2019). Synthesis and comparative properties of two amide-generating resin linkers for use in solid phase peptide synthesis. Journal of Peptide Science. [Link]
-
Organic Chemistry Portal. (n.d.). Tritylamines. Retrieved from [Link]
-
NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]
-
ACG Publications. (2022). Synthesis and reactivity of novel trityl-type protecting groups. Records of Natural Products, 16(6), 551-559. [Link]
-
MDPI. (2022). Synthesis, Structural Characterization, Conformational and Topological Classification of Different Salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System. Crystals, 12(7), 923. [Link]
-
ACS Publications. (2000). An Improved Aldehyde Linker for the Solid Phase Synthesis of Hindered Amides. The Journal of Organic Chemistry, 65(17), 5327–5333. [Link]
-
Creative Biolabs. (n.d.). ADC Linker Products. Retrieved from [Link]
-
University of Rochester. (n.d.). Trityl Protection. Retrieved from [Link]
-
MDPI. (2021). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 26(23), 7177. [Link]
-
PubChem. (n.d.). 1,3-Propanediamine, N1,N1'-1,2-ethanediylbis[N1-(3-aminopropyl)-. Retrieved from [Link]
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A Comparative Guide to the In-Vitro and In-Vivo Evaluation of N1-Tritylpropane-1,3-diamine acetate-based Formulations
This guide provides a comprehensive framework for the pre-clinical evaluation of novel drug delivery formulations based on N1-Tritylpropane-1,3-diamine acetate. As a cationic lipid, this molecule holds potential for the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics. The bulky trityl group may offer unique steric and stability properties, while the propane-1,3-diamine backbone provides the cationic charge necessary for complexing with anionic cargo such as mRNA or siRNA.
This document will objectively compare hypothetical formulations of this compound with established alternatives, supported by detailed experimental protocols and data presentation templates. The focus is on the causality behind experimental choices, ensuring a robust and scientifically sound evaluation.
Part 1: In-Vitro Evaluation: Foundational Efficacy and Safety Screening
The initial in-vitro assessment is critical for establishing a baseline of a formulation's potential. The primary goals are to determine the efficiency of cargo encapsulation and delivery, and to assess the formulation's cytotoxicity.
Rationale for Formulation Composition
The performance of a lipid nanoparticle is a synergistic effect of its components.[1] A typical formulation includes a cationic lipid, a helper lipid, cholesterol, and a PEGylated lipid for stability.[1] For this guide, we will evaluate two hypothetical formulations of this compound (NTPA) and compare them to a standard formulation using the well-characterized cationic lipid, DOTAP.
-
Formulation A (NTPA-DOPE): This formulation combines NTPA with the helper lipid DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine), which is known to facilitate endosomal escape.
-
Formulation B (NTPA-DOPC): This formulation uses the more rigid helper lipid DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine) to assess the impact on particle stability and transfection efficiency.
-
Control Formulation (DOTAP-DOPE): A widely used formulation for comparison.
Key In-Vitro Experiments and Comparative Data
The following experiments are designed to provide a comprehensive in-vitro comparison of the formulations.
Table 1: Comparative In-Vitro Performance of LNP Formulations
| Parameter | Formulation A (NTPA-DOPE) | Formulation B (NTPA-DOPC) | Control (DOTAP-DOPE) |
| Particle Size (nm) | 120 ± 5 | 150 ± 8 | 135 ± 6 |
| Zeta Potential (mV) | +45 ± 3 | +40 ± 4 | +50 ± 2 |
| Encapsulation Efficiency (%) | 95 ± 2 | 92 ± 3 | 96 ± 1 |
| In-Vitro Transfection Efficiency (%) | 75 ± 5 | 60 ± 7 | 80 ± 4 |
| Cell Viability (IC50, µg/mL) | 50 ± 5 | 75 ± 8 | 45 ± 6 |
Experimental Protocols
-
Lipid Film Preparation: Dissolve the cationic lipid (NTPA or DOTAP), helper lipid (DOPE or DOPC), cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask.[1]
-
Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin lipid film.[1]
-
Hydration: Hydrate the lipid film with an aqueous buffer containing the nucleic acid cargo (e.g., a reporter plasmid) by vortexing.
-
Sonication: Subject the hydrated mixture to probe sonication to form small unilamellar vesicles.
-
Characterization: Determine particle size and zeta potential using dynamic light scattering (DLS).
-
Cell Seeding: Plate a suitable cell line (e.g., HEK293T) in a 96-well plate and allow cells to adhere overnight.
-
Transfection: Add the LNP formulations at varying concentrations to the cells and incubate for 48 hours.[2][3]
-
Transfection Efficiency Assessment: For a reporter plasmid encoding a fluorescent protein, measure the percentage of fluorescent cells using flow cytometry.[4]
-
Cytotoxicity Assessment: Use a standard MTT or PrestoBlue assay to determine the metabolic activity of the cells, which correlates with cell viability. Calculate the IC50 value.
Visualization of In-Vitro Workflow
Caption: Workflow for in-vitro formulation and evaluation.
Part 2: In-Vivo Evaluation: Pre-clinical Efficacy and Biodistribution
Following promising in-vitro results, in-vivo studies in animal models are essential to evaluate the formulation's performance in a complex biological system.[5] The primary objectives are to assess the biodistribution, efficacy, and potential toxicity of the formulations.
Rationale for In-Vivo Model and Study Design
A common and effective model for these studies is the use of immunodeficient mice bearing human tumor xenografts.[5] This allows for the assessment of the formulation's ability to deliver a therapeutic cargo to a target tissue. For this guide, we will consider the delivery of a therapeutic siRNA to a subcutaneous tumor.
Key In-Vivo Experiments and Comparative Data
The following experiments will provide a comparative assessment of the in-vivo performance of the formulations.
Table 2: Comparative In-Vivo Performance of LNP Formulations in a Xenograft Mouse Model
| Parameter | Formulation A (NTPA-DOPE) | Control (DOTAP-DOPE) | Vehicle Control |
| Tumor Accumulation (% Injected Dose) | 10 ± 2 | 8 ± 1.5 | N/A |
| Gene Silencing in Tumor (%) | 65 ± 8 | 55 ± 10 | 0 |
| Change in Body Weight (%) | -2 ± 1 | -5 ± 2 | +1 ± 0.5 |
| Liver Enzyme Levels (ALT/AST) | Normal | Slightly Elevated | Normal |
Experimental Protocols
-
Animal Model: Utilize immunodeficient mice with established subcutaneous tumors.
-
Formulation Labeling: Encapsulate a fluorescently labeled siRNA within the LNP formulations.
-
Administration: Administer the formulations intravenously to the mice.[6]
-
Imaging: At various time points, perform whole-animal imaging to track the biodistribution of the LNPs.[7]
-
Tissue Analysis: At the study endpoint, harvest major organs and the tumor to quantify the accumulation of the fluorescent cargo.[8]
-
Animal Model and Treatment Groups: Use tumor-bearing mice and divide them into treatment groups (Formulation A, Control Formulation, Vehicle Control).
-
Dosing Regimen: Administer the formulations according to a predetermined schedule (e.g., twice weekly).
-
Efficacy Monitoring: Measure tumor volume regularly to assess the therapeutic effect of the siRNA.
-
Toxicity Monitoring: Monitor the body weight of the mice and collect blood samples for analysis of liver enzymes and other toxicity markers.[6][9]
-
Endpoint Analysis: At the end of the study, perform histological analysis of the tumor and major organs.
Visualization of In-Vivo Workflow
Caption: Workflow for in-vivo evaluation in a xenograft model.
References
-
In vitro and in vivo characterization of pharmaceutical nanocarriers used for drug delivery. (n.d.). SpringerLink. Retrieved January 23, 2026, from [Link]
-
Diamine Biosynthesis: Research Progress and Application Prospects. (2020). PubMed Central. Retrieved January 23, 2026, from [Link]
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In Vivo Testing of Coated Nanoparticles as Medication Delivery and Liver Integrity Monitoring in Mice's. (2025). ResearchGate. Retrieved January 23, 2026, from [Link]
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In vivo studies investigating biodistribution of nanoparticle-encapsulated rhodamine B delivered via dissolving microneedles. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
- Preparation method of N, N-dimethyl-1, 3-propanediamine. (n.d.). Google Patents.
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(S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine. (2023). MDPI. Retrieved January 23, 2026, from [Link]
-
Evaluation of in vivo toxicity of biological nanoparticles. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
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N¹,N¹-Dimethyl-N³-(3-(trifluoromethyl)phenethyl)propane-1,3-diamine, a New Lead for the Treatment of Human African Trypanosomiasis. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]
-
Recent Advances in the Development of Polyamine Analogues as Antitumor Agents. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
N1,N3-Diethylpropane-1,3-diamine. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
-
N′-(3-Aminopropyl)-N′-dodecylpropane-1,3- diamine. (2023). Publisso. Retrieved January 23, 2026, from [Link]
-
Transfection types, methods and strategies: a technical review. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
In vivo assessment for targeted delivery of nanoparticles in mice. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Transfection Protocols and Applications Guide. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
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Polyamine analogues of increasing complexity. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Novel and effective plasmid transfection protocols for functional analysis of genetic elements in human cardiac fibroblasts. (2024). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Polyamine-Based Nanostructures Share Polyamine Transport Mechanisms with Native Polyamines and Their Analogues: Significance for Polyamine. (2022). SciSpace. Retrieved January 23, 2026, from [Link]
-
Design of polyamine-based therapeutic agents: new targets and new directions. (n.d.). PubMed Central. Retrieved January 23, 2026, from [Link]
-
Preparation and in Vitro Evaluation of Novel Lipopeptide Transfection Agents for Efficient Gene Delivery. (2018). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Recent Advances in the Synthesis of Polyamine Derivatives and Their Applications. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
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- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Assessing the Purity of N1-Tritylpropane-1,3-diamine Acetate from Different Suppliers
For researchers, scientists, and professionals in drug development, the purity of starting materials is not just a matter of quality control; it is the bedrock of reliable, reproducible, and ultimately successful outcomes. N1-Tritylpropane-1,3-diamine acetate, a key building block in various synthetic pathways, is no exception. The presence of even minor impurities can have significant downstream consequences, affecting reaction yields, introducing unwanted side products, and complicating purification processes. This guide provides a comprehensive framework for assessing the purity of this compound from various commercial suppliers, empowering you to make informed decisions for your critical research.
The Criticality of Purity: Why a Thorough Assessment Matters
The introduction of the bulky trityl (triphenylmethyl) protecting group on one of the primary amines of 1,3-diaminopropane offers selective reactivity, a crucial feature in multi-step syntheses.[1] However, this protection step, along with the synthesis of the diamine precursor itself, can introduce a spectrum of impurities. These can include:
-
Unreacted Starting Materials: Residual 1,3-diaminopropane or trityl chloride.
-
Over-alkylation Products: N1,N3-ditritylpropane-1,3-diamine.
-
Byproducts of Synthesis: Triphenylmethanol, formed from the hydrolysis of the trityl cation.
-
Degradation Products: The trityl group is known to be sensitive to acidic conditions, which can lead to deprotection.[1]
The acetate salt form is intended to improve the handling and solubility of this otherwise basic compound. However, variations in the manufacturing and purification processes among suppliers can lead to significant differences in the purity profiles of the final product. A robust analytical assessment is therefore indispensable.
A Multi-pronged Approach to Purity Verification
A single analytical technique is rarely sufficient to provide a complete picture of a compound's purity. This guide advocates for a tripartite approach, employing High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). This combination of techniques provides orthogonal data, ensuring a comprehensive and reliable assessment.
Visualizing the Workflow
The following diagram illustrates the logical flow of the purity assessment process, from sample reception to data analysis and supplier selection.
Caption: Workflow for the comprehensive purity assessment of this compound.
Experimental Protocols
The following are detailed protocols for the recommended analytical techniques. These methods should be validated in your laboratory to ensure they are suitable for their intended purpose, in accordance with guidelines such as ICH Q2(R1).[2][3]
High-Performance Liquid Chromatography (HPLC-UV) for Purity and Impurity Profiling
HPLC with UV detection is the workhorse for determining the purity of a substance and quantifying its impurities. The trityl group has a strong chromophore, making UV detection highly sensitive.
Rationale: This method separates the target compound from potential impurities based on their differential partitioning between a stationary phase and a mobile phase. By comparing the peak area of the main compound to the total area of all peaks, a percentage purity can be calculated.
Protocol:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of water and acetonitrile to create a 1 mg/mL stock solution. Further dilute as necessary.
System Suitability: Before sample analysis, ensure the system meets the criteria outlined in pharmacopeias such as USP <621> or Ph. Eur. 2.2.46.[4][5][6] This includes parameters like retention time repeatability, peak tailing, and resolution between the main peak and any closely eluting impurities.
¹H NMR Spectroscopy for Structural Confirmation and Residual Solvent Analysis
¹H NMR spectroscopy provides invaluable information about the molecular structure of the compound and can be used to identify and quantify residual solvents.
Rationale: The chemical shifts, integration values, and coupling patterns of the protons in the ¹H NMR spectrum serve as a fingerprint for the molecule. Impurities will present their own characteristic signals, and their integration relative to the main compound can be used for quantification.
Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Parameters:
-
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
The spectral width should be adequate to cover the aromatic and aliphatic regions (typically 0-12 ppm).
-
-
Data Analysis:
-
Confirm the presence of characteristic peaks for the trityl group (aromatic protons, ~7.2-7.5 ppm) and the propane-1,3-diamine backbone.
-
Integrate all signals and compare the ratios to the expected molecular structure.
-
Identify and quantify any residual solvents by comparing their chemical shifts and integrations to a known internal standard.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful technique for identifying unknown impurities by providing molecular weight information.
Rationale: By coupling the separation power of HPLC with the detection specificity of a mass spectrometer, we can assign molecular weights to the impurity peaks observed in the HPLC-UV chromatogram. This is a critical step in understanding the impurity profile of the material.
Protocol:
-
Instrumentation: An LC-MS system, preferably with a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurements.
-
LC Method: The HPLC method described above can be adapted for LC-MS. If TFA is used, be aware that it can cause ion suppression. A formic acid-based mobile phase (e.g., 0.1% formic acid in water and acetonitrile) is often a better choice for MS detection.
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Range: Scan a range appropriate for the expected compound and potential impurities (e.g., m/z 100-1000).
-
-
Data Analysis: Correlate the retention times of peaks from the UV chromatogram with the mass spectra to determine the molecular weights of the impurities.
Comparative Data from Hypothetical Suppliers
To illustrate the application of these methods, let's consider hypothetical data from three different suppliers: Supplier A, Supplier B, and Supplier C.
| Parameter | Supplier A | Supplier B | Supplier C |
| Appearance | White to off-white solid | White crystalline solid | Yellowish powder |
| HPLC Purity (%) | 98.5 | 99.7 | 95.2 |
| Major Impurity (HPLC, %) | 0.8 (Unknown, RRT 1.2) | 0.1 (Triphenylmethanol) | 2.5 (Unknown, RRT 0.8) |
| ¹H NMR | Conforms to structure | Conforms to structure | Conforms to structure, extraneous peaks in the aromatic region |
| Residual Solvents (¹H NMR) | Acetone (0.1%) | Not Detected | Dichloromethane (0.5%) |
| LC-MS Impurity ID | MW of major impurity corresponds to N1,N3-ditritylpropane-1,3-diamine | Minor peak at MW of triphenylmethanol confirmed | Major impurity at RRT 0.8 identified as an unknown degradation product |
Interpretation of Hypothetical Results:
-
Supplier B provides the highest purity material with only a minor, identified impurity (triphenylmethanol). The absence of residual solvents is also a positive indicator of a well-controlled manufacturing process.
-
Supplier A provides material of acceptable purity, but the major impurity is the over-protected diamine, which could interfere with subsequent reactions.
-
Supplier C provides the lowest purity material with a significant amount of an unknown impurity and a higher level of residual solvent. The yellowish appearance also suggests the presence of impurities.
Logical Framework for Supplier Selection
The choice of supplier should not be based on purity alone. A holistic evaluation, as depicted in the diagram below, is essential.
Sources
A Senior Application Scientist's Guide to Comparative Cross-Reactivity Analysis of N1-Tritylpropane-1,3-diamine Acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and chemical biology, the specificity of a molecule is paramount. Off-target interactions, or cross-reactivity, can lead to unforeseen side effects, reduced efficacy, and a host of other complications in downstream applications. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of N1-Tritylpropane-1,3-diamine acetate, a key building block in synthetic chemistry. As your Senior Application Scientist, I will not only provide protocols but also delve into the scientific rationale behind each experimental choice, ensuring a robust and self-validating study.
This compound is a derivative of propane-1,3-diamine where one of the primary amine groups is protected by a bulky trityl group.[1][2] The propane-1,3-diamine scaffold is a common structural motif in biologically active compounds and a versatile building block in organic synthesis.[3][4] The trityl group, a triphenylmethyl moiety, is a sterically demanding and acid-labile protecting group often employed to selectively shield primary amines or hydroxyls.[1][2] The presence of this bulky group is expected to significantly influence the binding profile of the diamine by introducing steric hindrance and altering its electronic properties.
This guide will compare this compound against a panel of structurally related compounds to dissect the contributions of the trityl group and the diamine backbone to its potential cross-reactivity.
Comparative Compound Selection: The "Why" Behind the "What"
To understand the cross-reactivity of this compound, a carefully selected set of comparators is essential. Each is chosen to isolate and test a specific structural variable.
| Compound | CAS Number | Rationale for Inclusion |
| This compound | 135549-33-4 | The primary subject of our investigation.[5] |
| Propane-1,3-diamine | 109-76-2 | The unprotected parent molecule; establishes a baseline for the diamine backbone's interactions.[3] |
| N-Boc-propane-1,3-diamine | 75178-96-0 | A comparator with a different, less bulky amine protecting group (tert-Butoxycarbonyl) to assess the specific influence of the trityl group's size and chemical nature. |
| N-Methyl-1,3-propanediamine | 6291-84-5 | A mono-substituted analog to evaluate the effect of a small alkyl substituent versus the bulky trityl group.[6] |
| N,N-Dimethyl-1,3-propanediamine | 109-55-7 | A di-substituted analog to understand how substitution on both amines affects the interaction profile.[7][8] |
Experimental Design: A Hypothetical Cross-Reactivity Screen
Given the nature of the propane-1,3-diamine scaffold, a relevant hypothetical scenario for cross-reactivity testing is its potential interaction with enzymes or receptors that recognize polyamines. For this guide, we will outline a competitive binding assay using a known polyamine-binding protein.
Workflow for Competitive Binding Assay
Caption: Competitive binding assay workflow.
Detailed Experimental Protocol
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its analogs for the binding of a fluorescently labeled polyamine ligand to a target protein.
Materials:
-
Target Protein (e.g., a polyamine-binding protein)
-
Fluorescently Labeled Ligand (a known binder to the target protein)
-
Assay Buffer (e.g., Phosphate-Buffered Saline with 0.05% Tween 20, pH 7.4)
-
96-well microplates (black, clear bottom for fluorescent reading)
-
This compound and comparative compounds
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Target Protein Immobilization:
-
Coat the wells of a 96-well microplate with the target protein at a concentration of 1-5 µg/mL in an appropriate coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Incubate overnight at 4°C.
-
Wash the wells three times with Assay Buffer to remove unbound protein.
-
Block the remaining protein-binding sites in the wells by incubating with a blocking buffer (e.g., 2% Bovine Serum Albumin in Assay Buffer) for 1-2 hours at room temperature.
-
Wash the wells three times with Assay Buffer.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound and all comparative compounds in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of each compound in Assay Buffer to create a range of concentrations for testing (e.g., from 100 µM to 1 nM).
-
-
Competitive Binding Assay:
-
Add a fixed concentration of the fluorescently labeled ligand to all wells (except for the blank). The concentration should ideally be at or below its dissociation constant (Kd) for the target protein.
-
Add the different concentrations of the test compounds to the wells. Include control wells with no test compound (maximum signal) and wells with a known potent inhibitor (positive control) or no target protein (background).
-
Incubate the plate for 1-2 hours at room temperature with gentle shaking to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
Wash the wells three times with Assay Buffer to remove unbound fluorescent ligand and test compounds.
-
Add Assay Buffer to each well and read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Normalize the data by setting the signal from the wells with no inhibitor to 100% and the signal from the positive control or highest concentration of a potent inhibitor to 0%.
-
Plot the normalized fluorescence intensity against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Interpreting the Data: A Comparative Analysis
The hypothetical data below illustrates how the results of this study could be interpreted.
| Compound | Hypothetical IC50 (µM) | Interpretation |
| This compound | > 100 | The bulky trityl group likely provides significant steric hindrance, preventing the molecule from binding to the active site of the target protein. This suggests low cross-reactivity for this particular target. |
| Propane-1,3-diamine | 5 | The unprotected diamine shows moderate binding, indicating that the propane-1,3-diamine backbone has some affinity for the target. |
| N-Boc-propane-1,3-diamine | 50 | The Boc-protected diamine shows weaker binding than the unprotected diamine but stronger than the trityl-protected version. This supports the hypothesis that the size of the protecting group is a key determinant of binding affinity. |
| N-Methyl-1,3-propanediamine | 15 | A small alkyl substitution on one amine reduces the binding affinity compared to the parent diamine, but it is still a significantly better binder than the trityl-protected compound. |
| N,N-Dimethyl-1,3-propanediamine | 80 | Substitution on both amines further reduces the binding affinity, highlighting the importance of the primary amine functionalities for interaction with this hypothetical target. |
Structural Influence on Cross-Reactivity
Caption: Predicted binding affinity based on structure.
Conclusion and Future Directions
This guide provides a foundational framework for assessing the cross-reactivity of this compound. The key takeaway is that the bulky trityl group is predicted to significantly reduce off-target binding compared to the parent propane-1,3-diamine and analogs with smaller substituents. This makes this compound a potentially highly specific building block in contexts where interactions of the diamine moiety need to be minimized during synthetic steps.
For a comprehensive cross-reactivity profile, it is recommended to expand this study to include a broader panel of targets, such as various receptors, enzymes, and ion channels. Additionally, employing orthogonal assay formats, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can provide deeper insights into the binding kinetics and thermodynamics of any observed interactions.
By systematically evaluating the influence of each structural component, researchers can make more informed decisions in the design and application of complex molecules, ultimately leading to safer and more effective chemical tools and therapeutics.
References
- CN103333073B - Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method - Google Patents.
-
N1,N3-Diethylpropane-1,3-diamine | C7H18N2 | CID 82334 - PubChem. Available at: [Link]
-
1,3-Diaminopropane - Wikipedia. Available at: [Link]
- CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents.
-
(S)-N1,N3-Dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine - MDPI. Available at: [Link]
-
N-Methyl-1,3-propanediamine | C4H12N2 | CID 80511 - PubChem. Available at: [Link]
-
N1,N1′-(propane-1,3-diyl)bis(propane-1,3-diamine) - Boron Molecular. Available at: [Link]
-
First Desymmetrization of 1,3-Propanediamine Derivatives in Organic Solvent. Development of a New Route for the Preparation of Optically Active Amines. Available at: [Link]
-
Showing Compound propane-1,3-diamine (FDB031131) - FooDB. Available at: [Link]
-
Tritylamines - Organic Chemistry Portal. Available at: [Link]
-
Trityl Protecting Group: Trityl Chloride Protection & Deprotection – - Total Synthesis. Available at: [Link]
-
New Synthesis of N-Monosubstituted Propane-1,3-diamines | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and reactivity of novel trityl-type protecting groups - ACG Publications. Available at: [Link]
-
2 - Organic Syntheses Procedure. Available at: [Link]
-
Protecting group - Wikipedia. Available at: [Link]
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- 4. CAS 18773-03-0: propane-1,3-diamine | CymitQuimica [cymitquimica.com]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. N-Methyl-1,3-propanediamine | C4H12N2 | CID 80511 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Quantitative Analysis of N1-Tritylpropane-1,3-diamine Acetate in Complex Mixtures
For researchers, scientists, and drug development professionals, the accurate quantification of specific molecules within complex mixtures is a cornerstone of robust and reliable research. This guide provides an in-depth comparative analysis of suitable analytical methodologies for the quantitative determination of N1-Tritylpropane-1,3-diamine acetate. Drawing upon established analytical principles and field-proven insights, this document will navigate the complexities of method selection, protocol optimization, and data interpretation, ensuring scientific integrity and trustworthiness in your analytical workflows.
Introduction: The Analytical Challenge of a Protected Diamine
This compound is a molecule of interest in various synthetic and pharmaceutical applications, primarily utilized as a protected building block. The bulky, hydrophobic trityl (triphenylmethyl) group selectively protects one of the primary amines of the propane-1,3-diamine backbone, allowing for differential functionalization of the remaining free amine. The acetate salt form enhances its solubility and handling characteristics.
The quantitative analysis of this compound, particularly in complex matrices such as reaction mixtures, formulation buffers, or biological samples, presents several analytical hurdles:
-
Lack of a Strong Chromophore: The molecule itself does not possess a strong chromophore that would allow for sensitive UV-Vis detection at higher wavelengths, where interference from matrix components is often lower.
-
Polarity and Hydrophobicity Dichotomy: The presence of both a highly nonpolar trityl group and a polar free amine (and acetate counter-ion) can lead to challenging chromatographic behavior, including poor peak shape and retention on traditional reversed-phase columns.
-
Potential for Degradation: The trityl protecting group is known to be labile under acidic conditions, which can be a concern during sample preparation and certain analytical separations[1]. This instability can lead to inaccurate quantification if not properly controlled.
-
Matrix Interferences: Complex mixtures invariably contain excipients, byproducts, or other components that can co-elute with the analyte or cause ion suppression/enhancement in mass spectrometry-based methods.
This guide will explore and compare three primary analytical techniques to address these challenges: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Additionally, a derivatization approach coupled with fluorescence detection will be presented as a powerful alternative for enhancing sensitivity and selectivity.
Comparative Analysis of Quantitative Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For this compound, a reversed-phase HPLC method is most appropriate, where the nonpolar trityl group will interact with the hydrophobic stationary phase. Detection is achieved by measuring the absorbance of UV light by the analyte as it elutes from the column. The trityl group, with its three phenyl rings, provides sufficient UV absorbance for detection, typically in the lower UV range (200-230 nm).
Causality Behind Experimental Choices: The choice of a C18 column is a standard starting point for reversed-phase chromatography due to its broad applicability. The mobile phase composition, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is critical for achieving good peak shape and retention. The addition of a small amount of a weak acid like formic acid to the mobile phase can help to protonate the free amine, leading to more consistent interactions with the stationary phase and improved peak symmetry. However, careful control of the pH is necessary to prevent cleavage of the acid-labile trityl group[1].
Self-Validating System: The inclusion of an internal standard in the analytical run is crucial for a self-validating system. The internal standard should be a structurally similar compound with comparable chromatographic behavior and UV absorbance but with a distinct retention time. This allows for correction of variations in injection volume, extraction efficiency, and instrument response.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A gradient elution is recommended to effectively separate the analyte from polar and nonpolar impurities. A typical gradient might be:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 80:20 water:acetonitrile with 0.1% formic acid) to ensure compatibility and good peak shape.
-
Internal Standard: A suitable internal standard, such as a commercially available tritylated compound with a slightly different structure, should be added to all samples and standards at a constant concentration.
Expected Performance: Based on validated methods for similar compounds, the following performance characteristics can be anticipated[2][3]:
| Parameter | Expected Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Workflow Diagram: HPLC-UV Analysis
Caption: Workflow for HPLC-UV quantification.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized (typically using electrospray ionization - ESI), and the resulting parent ion is selected in the first quadrupole. This ion is then fragmented in a collision cell, and specific fragment ions are monitored in the third quadrupole. This technique, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as it is highly unlikely that an interfering compound will have the same retention time, parent ion mass, and fragment ion masses as the analyte of interest.
Causality Behind Experimental Choices: The use of LC-MS/MS is particularly advantageous for analyzing complex mixtures where matrix effects can be significant[4]. The high selectivity of MRM allows for accurate quantification even in the presence of co-eluting impurities. Positive ion mode ESI is suitable for this molecule due to the presence of the basic amine group, which can be readily protonated. The choice of MRM transitions is critical and must be optimized empirically by infusing a standard solution of the analyte into the mass spectrometer.
Self-Validating System: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for quantitative LC-MS/MS. A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N). The SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it co-elutes and experiences the same ionization efficiency and matrix effects. However, it is distinguished by its higher mass. By monitoring the ratio of the analyte to the SIL-IS, highly accurate and precise quantification can be achieved.
Experimental Protocol: LC-MS/MS Analysis
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column and Mobile Phase: Similar to the HPLC-UV method, a C18 column with a water/acetonitrile gradient containing 0.1% formic acid is a suitable starting point[5].
-
Mass Spectrometer Settings (to be optimized):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Analyte: Determine the precursor ion ([M+H]⁺) and optimize fragmentation to select at least two specific product ions.
-
Internal Standard (SIL-IS): Determine the corresponding precursor and product ions.
-
-
Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
Collision Energy: Optimize for each MRM transition.
-
-
Sample Preparation: Similar to the HPLC-UV method, with the addition of the SIL-IS.
Expected Performance: LC-MS/MS offers significantly improved sensitivity and selectivity compared to HPLC-UV[5][6][7].
| Parameter | Expected Performance |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.01 - 0.1 ng/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.3 ng/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 3% |
Workflow Diagram: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS quantification.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance in a sample without the need for a calibration curve of the analyte itself[8][9]. The fundamental principle is that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By adding a certified internal standard of known concentration and purity to the sample, the concentration of the analyte can be determined by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.
Causality Behind Experimental Choices: ¹H qNMR is the most common form of qNMR due to the high sensitivity and natural abundance of the proton nucleus[10]. For this compound, the numerous and distinct protons of the trityl group provide strong signals in a region of the spectrum that is often free from interferences, making them ideal for quantification. The choice of an internal standard is critical; it must have signals that do not overlap with the analyte, be soluble in the same deuterated solvent, be non-reactive, and have a known purity.
Self-Validating System: The inherent nature of qNMR, when performed with a certified internal standard and under appropriate experimental conditions (e.g., ensuring full relaxation of all nuclei), provides a high degree of confidence in the results. The ability to simultaneously identify and quantify the analyte and any impurities with NMR-active nuclei in a single experiment adds to the trustworthiness of the data.
Experimental Protocol: ¹H qNMR Analysis
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh a known amount of the sample containing this compound.
-
Accurately weigh a known amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone).
-
Dissolve both the sample and the internal standard in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
-
NMR Acquisition Parameters:
-
Pulse Sequence: A simple one-pulse experiment.
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (both analyte and standard) to ensure full relaxation. This is critical for accurate quantification.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply appropriate window function (e.g., exponential multiplication with a small line broadening).
-
Carefully phase the spectrum.
-
Perform baseline correction.
-
Integrate the selected signals for the analyte and the internal standard.
-
-
Calculation: The concentration of the analyte is calculated using the following formula:
Panalyte = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
P = Purity
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Expected Performance: qNMR is a highly accurate and precise technique, often considered a primary ratio method[11][12].
| Parameter | Expected Performance |
| Linearity (R²) | Not applicable (direct measurement) |
| Limit of Quantification (LOQ) | Typically in the low mg/mL range, depending on the spectrometer field strength |
| Accuracy (% Bias) | < 1% |
| Precision (% RSD) | < 1% |
Logical Relationship Diagram: qNMR Quantification
Caption: Logical flow for quantitative NMR analysis.
Alternative Strategy: Derivatization for Enhanced Detection
For instances where the concentration of this compound is very low and high sensitivity is required without access to a mass spectrometer, pre-column derivatization followed by HPLC with fluorescence detection (HPLC-FLD) is an excellent alternative.
Principle: The free primary amine of the analyte can be reacted with a fluorogenic derivatizing agent to form a highly fluorescent product. This product can then be separated by HPLC and detected with high sensitivity using a fluorescence detector. A common and effective derivatizing agent for primary amines is o-phthalaldehyde (OPA) in the presence of a thiol (e.g., 2-mercaptoethanol)[13][14][15][16].
Causality Behind Experimental Choices: OPA reacts rapidly with primary amines at room temperature to form fluorescent isoindole derivatives. This reaction is specific for primary amines, which enhances the selectivity of the method. The resulting derivative has a strong fluorescence signal, leading to a significant improvement in the limit of detection compared to UV absorbance.
Experimental Protocol: HPLC-FLD with OPA Derivatization
-
Derivatization Reagent: Prepare a solution of o-phthalaldehyde and 2-mercaptoethanol in a borate buffer (pH ~9.5).
-
Derivatization Procedure:
-
To a known volume of the sample, add the derivatization reagent.
-
Allow the reaction to proceed for a short, controlled time (e.g., 1-2 minutes) at room temperature before injection. Automated pre-column derivatization using an autosampler is highly recommended for reproducibility.
-
-
HPLC-FLD System:
-
Instrumentation: HPLC with a fluorescence detector.
-
Column and Mobile Phase: A C18 column with a gradient of acetonitrile and an aqueous buffer is suitable.
-
Fluorescence Detection:
-
Excitation Wavelength: ~340 nm
-
Emission Wavelength: ~455 nm
-
-
-
Quantification: Use an external calibration curve prepared by derivatizing known concentrations of this compound standards. An internal standard that also contains a primary amine and can be derivatized is recommended.
Expected Performance: This method provides excellent sensitivity and is a cost-effective alternative to LC-MS/MS for trace analysis[3][17][18].
| Parameter | Expected Performance |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 3 - 30 ng/mL |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 5% |
Workflow Diagram: Derivatization with HPLC-FLD
Caption: Workflow for HPLC-FLD with pre-column derivatization.
Method Comparison and Recommendations
| Feature | HPLC-UV | LC-MS/MS | qNMR | HPLC-FLD (with Derivatization) |
| Selectivity | Moderate | Very High | High | High |
| Sensitivity | Low | Very High | Low | High |
| Accuracy | Good | Excellent | Excellent (Primary Method) | Very Good |
| Precision | Good | Excellent | Excellent | Very Good |
| Throughput | High | High | Low | High |
| Cost | Low | High | High | Moderate |
| Expertise Required | Moderate | High | High | Moderate |
| Key Advantage | Widely available, simple | Unmatched selectivity and sensitivity | Absolute quantification without analyte-specific standard | High sensitivity without MS |
| Key Disadvantage | Lower sensitivity, potential for interferences | High cost, matrix effects need careful management | Lower sensitivity, requires high-purity internal standard | Extra derivatization step, derivative stability can be a concern |
Recommendations:
-
For routine analysis and quality control where concentrations are expected to be in the µg/mL range or higher and the matrix is relatively simple, HPLC-UV is a cost-effective and reliable choice.
-
For trace-level quantification in complex matrices, or when unequivocal identification is required, LC-MS/MS with a stable isotope-labeled internal standard is the superior method.
-
For purity assessment of reference standards or when an absolute, non-destructive measurement is needed, qNMR is the most accurate and defensible technique.
-
When high sensitivity is required but an LC-MS/MS system is not available , HPLC-FLD with OPA derivatization offers an excellent and robust alternative.
Conclusion
The quantitative analysis of this compound in complex mixtures necessitates a thoughtful approach to method selection, driven by the specific requirements of the analysis in terms of sensitivity, selectivity, accuracy, and available instrumentation. While direct methods may not be extensively published, a thorough understanding of the analyte's chemical properties allows for the adaptation of established analytical techniques. By carefully considering the principles and protocols outlined in this guide, researchers can develop and validate robust and reliable quantitative methods to support their scientific endeavors.
References
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Bhandari, D., et al. (2018). UPLC-ESI-MS/MS method for the quantitative measurement of aliphatic diamines, trimethylamine N-oxide, and β-methylamino-l-alanine in human urine. Journal of Chromatography B, 1083, 86-92. [Link]
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Dikmen, G., & Uslu, O. (2020). The application of qNMR for the determination of rosuvastatin in tablet. Turkish Journal of Chemistry, 44(6), 1549-1563. [Link]
- García-García, E., et al. (2018). Validation of an HPLC Methodology for the Identification and Quantification of Biogenic Amines in Chicken Meat. Food Analytical Methods, 11(10), 2826-2835.
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Kłodzińska, E., et al. (2017). Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. Analytical and Bioanalytical Chemistry, 409(23), 5547-5561. [Link]
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Pauli, G.F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220-9231. [Link]
- Simmler, C., et al. (2017). Validation of a Generic Quantitative 1H NMR Method for Natural Products Analysis.
- Ska, K., et al. (1990). [Automated pre-column derivatization with o-phthaldialdehyde (OPA). A new RP-HPLC method for the determination of biogenic amines in food]. Zeitschrift für Lebensmittel-Untersuchung und -Forschung, 191(4-5), 327-331.
- Al-Kindy, S. M., et al. (2021). Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a Novel Fluorogenic Reagent. Sultan Qaboos University Journal for Science, 26(1), 20-35.
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Bhandari, D., et al. (2021). UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and β-methylamino-l-alanine in human urine. CDC Stacks. [Link]
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Ghaemy, M., & Alizadeh, R. (2010). Synthesis of Soluble and Thermally Stable Polyamides from Diamine Containing (quinolin-8-yloxy) Aniline Pendant Group. ResearchGate. [Link]
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Kłodzińska, E., et al. (2017). Development and validation of an LC–MS/MS method for the determination of biogenic amines in wines and beers. PMC. [Link]
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Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]
- Al-Kindy, S. M. Z., et al. (2021). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science.
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Lodge, S. (2023). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]
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Płotka-Wasylka, J. M., et al. (2019). Development and Validation of a High-Performance Liquid Chromatography Method for the Determination of Histamine in Fish Samples Using Fluorescence Detection with Pre-column Derivatization. ResearchGate. [Link]
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da Silva, T. L., et al. (2018). Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. ResearchGate. [Link]
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Lee, S., et al. (2023). Development and Validation of an LC-MS/MS Method for the Quantification of Methenamine in Raw Milk and Bovine Muscle and Its Application to Incurred Samples. MDPI. [Link]
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Chromatography Forum. (2012). Determination of LOD, LOQ of HPLC method. [Link]
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Singh, S., et al. (2021). Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains. PubMed. [Link]
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Helda - University of Helsinki. (2017). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
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ICH. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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ResolveMass Laboratories Inc. (n.d.). Why Regulatory Agencies Require Validated Methods for Nitrosamines. [Link]
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AWS. (2022). qNMR - Quantitative Analysis by NMR. [Link]
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Albericio, F., et al. (2009). Amino Acid-Protecting Groups. ResearchGate. [Link]
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Albericio, F., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
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Einarsson, S., et al. (1990). [Automated pre-column derivatization with o-phthaldialdehyde (OPA). A new RP-HPLC method for the determination of biogenic amines in food]. PubMed. [Link]
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Kim, J. H., et al. (2014). Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans. PubMed. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
